2-(Aminomethyl)thiazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2H,1,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYCMJVDOVUXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622419 | |
| Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933742-24-6 | |
| Record name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Aminomethyl)thiazole-5-carboxylic Acid: A Cornerstone Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-(Aminomethyl)thiazole-5-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore its molecular architecture, strategic applications, and the chemical logic that makes it a valuable tool in the synthesis of novel therapeutic agents.
Core Molecular Identity and Physicochemical Properties
This compound is a multifunctional organic compound distinguished by a unique arrangement of three key chemical moieties: a primary aminomethyl group, a carboxylic acid, and an aromatic thiazole heterocycle.[1] This specific architecture makes it a highly versatile intermediate for constructing more complex molecular entities.[1]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O₂S | [1] |
| Molecular Weight | 158.18 g/mol | [1][2] |
| CAS Number | 933742-24-6 | [1] |
| Appearance | Typically a solid powder | |
| Canonical SMILES | C1=C(SC(=N1)CN)C(=O)O | N/A |
| InChI Key | YEYCMJVDOVUXFX-UHFFFAOYSA-N | N/A |
The Strategic Importance of the Thiazole Scaffold
The thiazole ring is not merely a structural component; it is considered a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, and are frequently found in a wide array of pharmacologically active compounds.[1] Thiazole derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]
One of the key reasons for its utility is its role as a bioisostere. The thiazole ring can effectively mimic a phenyl or carbonyl group, a substitution that can enhance a compound's metabolic stability, improve its binding affinity to a target protein, and modulate its pharmacokinetic profile.[1]
Caption: Functional group analysis of the title compound.
Synthetic Strategies and Chemical Reactivity
The dual functionality of this compound dictates its synthetic utility. The primary amine serves as a potent nucleophile, ideal for alkylation or acylation reactions, while the carboxylic acid can be readily converted into esters or amides.[1]
A critical consideration in multi-step syntheses is the potential for self-reaction or other unwanted side reactions involving the highly reactive amine. Therefore, the aminomethyl group often requires protection, commonly with a tert-butyloxycarbonyl (Boc) group, to ensure selective reaction at the carboxylic acid terminus.[1][4]
General Synthetic Approach: Hantzsch Thiazole Synthesis
Caption: Conceptual workflow for thiazole synthesis.
Application in Drug Discovery: The Case of Dasatinib
The true value of a building block is demonstrated by its successful incorporation into clinically relevant molecules. The 2-aminothiazole-5-carboxamide core, a direct derivative of our title compound, is central to the structure of Dasatinib, a potent anti-cancer agent.[4][6]
A new and efficient method for preparing the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, was developed to facilitate the large-scale synthesis of Dasatinib.[4] This highlights the industrial and pharmaceutical relevance of mastering the chemistry of this scaffold. The synthesis avoids sensitive organometallic intermediates and extra protection/deprotection steps, leading to higher overall yields.[4]
Experimental Protocol: Amide Coupling Reaction
The following is a representative, field-proven protocol for coupling this compound (or its N-Boc protected variant) with a primary amine, a cornerstone reaction in building compound libraries.
Objective: To synthesize a 2-(aminomethyl)thiazole-5-carboxamide derivative via a standard peptide coupling reaction.
Materials:
-
2-((tert-Butoxycarbonyl)amino)methyl)thiazole-5-carboxylic acid (N-Boc protected starting material)
-
Target Primary Amine (e.g., benzylamine)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA) - for deprotection step
-
Dichloromethane (DCM) - for deprotection step
Protocol Workflow:
Caption: Workflow for a typical amide coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-Boc protected thiazole carboxylic acid (1.0 eq) in anhydrous DMF.
-
Causality: Anhydrous conditions are crucial as coupling reagents like EDCI are moisture-sensitive. DMF is an excellent polar aprotic solvent for dissolving the reactants.
-
-
Activation: Add HOBt (1.1 eq) and EDCI (1.1 eq) to the solution. Stir at room temperature for 20-30 minutes.
-
Causality: EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.
-
-
Coupling: Add the primary amine (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Causality: The amine acts as the nucleophile. DIPEA is a non-nucleophilic organic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation.
-
-
Reaction: Allow the mixture to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.
-
Causality: This aqueous work-up sequence removes water-soluble reagents and byproducts, beginning the purification process.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
-
Deprotection (Optional): To cleave the Boc protecting group, dissolve the purified product in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir for 1-2 hours, then concentrate under reduced pressure to yield the final primary amine as a TFA salt.
Conclusion
This compound is more than a catalog chemical; it is a strategically designed building block that leverages the "privileged" nature of the thiazole scaffold. Its dual reactivity, when properly managed through techniques like amine protection, provides medicinal chemists with a reliable and versatile platform for synthesizing novel compounds. Its demonstrated role in the development of successful therapeutics like Dasatinib solidifies its importance as a core component in the modern drug discovery toolkit.
References
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]
- Google Patents.
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- 2. 933742-24-6 CAS MSDS (5-Thiazolecarboxylic acid, 2-(aminomethyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Aminomethyl)thiazole-5-carboxylic acid structural characteristics and reactivity
An In-depth Technical Guide to the Structural Characteristics and Reactivity of 2-(Aminomethyl)thiazole-5-carboxylic Acid
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular architecture, which incorporates a primary aminomethyl group, a carboxylic acid, and an aromatic thiazole ring, provides a unique and versatile platform for the construction of complex molecules with diverse pharmacological activities.[1] The thiazole ring itself is considered a "privileged structure" in drug discovery, frequently found in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide offers a comprehensive exploration of the structural nuances and chemical reactivity of this compound, providing researchers and drug development professionals with foundational knowledge for its strategic application.
Structural Characteristics
The chemical identity and reactivity of this compound are dictated by the interplay of its three core components: the thiazole heterocycle, the aminomethyl substituent at the C2 position, and the carboxylic acid at the C5 position.
Molecular and Electronic Structure
With a molecular formula of C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol , the molecule's foundation is the five-membered thiazole ring.[1] Thiazoles are aromatic heterocycles characterized by significant π-electron delocalization, which imparts considerable stability.[2] This aromaticity is greater than that of the corresponding oxazoles.[2] Computational analysis of the π-electron density in the thiazole ring indicates that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic and susceptible to deprotonation by strong bases.[2]
The molecule's structure is a convergence of distinct chemical functionalities:
-
The Thiazole Ring: Serves as a rigid, planar scaffold that orients the appended functional groups in a defined spatial arrangement.[1] Its stability makes it an excellent core for building complex molecular architectures.
-
The Aminomethyl Group (-CH₂NH₂): The primary amine at the C2 position is a potent nucleophile and a key site for derivatization through alkylation or acylation.[1]
-
The Carboxylic Acid Group (-COOH): The acidic nature of this group at the C5 position allows for the formation of esters, amides, and other acid derivatives.[1]
The presence of both an acidic (carboxylic acid) and a basic (amine) group makes this molecule zwitterionic under certain pH conditions.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound and its related core structure, thiazole-5-carboxylic acid, is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂S | [1] |
| Molecular Weight | 158.18 g/mol | [1] |
| InChI Key | YEYCMJVDOVUXFX-UHFFFAOYSA-N | [1] |
| CAS Number | 933742-24-6 | [1] |
| Appearance | Typically a solid |
Crystallographic Data
Reactivity and Synthetic Applications
The trifunctional nature of this compound provides a rich landscape for chemical modification. The reactivity at each site can be controlled through careful selection of reagents and the strategic use of protecting groups.
Overview of Reactive Sites
The molecule's reactivity is centered around the nucleophilic amine, the electrophilic carboxyl carbon, and the aromatic thiazole ring. The electron-withdrawing nature of the carboxylic acid and the activating nature of the aminomethyl group modulate the overall reactivity of the thiazole core.[1]
Caption: Key reactive sites on this compound.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is readily converted into a variety of derivatives, most notably amides and esters.[1]
Amidation is one of the most frequently employed reactions in medicinal chemistry, and this scaffold is no exception.[3][4] The direct reaction between the carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[4]
Mechanism & Reagents: The process involves converting the hydroxyl group of the carboxylic acid into a better leaving group. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[3] Other sophisticated reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used.[3]
Application: This reaction is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.[5] For instance, the synthesis of N-aryl amides is a key step in creating intermediates for the anticancer drug dasatinib.[1][6]
Esterification of the carboxylic acid can modulate the molecule's pharmacokinetic properties, for example, by creating a prodrug that is later hydrolyzed in vivo to release the active carboxylic acid.[1] This reaction is typically performed by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent.
Reactions at the Aminomethyl Group
The primary amine is a strong nucleophile, making it a versatile handle for introducing a wide range of substituents.
The aminomethyl group readily reacts with acylating agents such as acid chlorides or activated carboxylic acids to form stable amide bonds. This allows for the extension of the molecule and the introduction of new pharmacophores. For example, derivatives have been synthesized by reacting the amino group with chloroacetyl chloride, followed by substitution with various secondary amines to produce compounds with antiproliferative effects.[7]
The high reactivity of the amine often necessitates the use of protecting groups to achieve selective modification at other sites, particularly the carboxylic acid. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amine.[1][8] It is stable under the conditions required for carboxylic acid activation and amide coupling but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
Caption: General workflow for selective amidation of the carboxylic acid.
Experimental Protocols
The following section provides a representative, step-by-step methodology for the synthesis of an amide derivative, a cornerstone reaction for this scaffold.
Protocol: Amide Coupling via a Boc-Protected Intermediate
This protocol describes the synthesis of an N-aryl amide at the 5-carboxylic acid position, a common strategy in drug discovery.[6][8]
Objective: To selectively form an amide bond at the carboxylic acid by first protecting the aminomethyl group.
Step 1: Protection of the Amino Group (N-Boc Protection)
-
Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) (2-3 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Amide Coupling
-
Dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add the desired amine (e.g., 2-chloro-6-methylaniline) (1.1 eq).[6]
-
Add the coupling reagents. A common combination is EDC (1.2 eq), HOBt (1.2 eq), and a base like DIPEA (2.0 eq).[3]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected amide derivative.
Step 3: N-Boc Deprotection
-
Dissolve the purified Boc-protected amide in an appropriate solvent, typically DCM.
-
Add an excess of a strong acid, most commonly trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the mixture at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure. The resulting product is often the TFA salt of the final amine.
-
The free base can be obtained by neutralization with a suitable base and subsequent extraction or purification.
Applications in Medicinal Chemistry
The unique structural arrangement of this compound makes it a highly valuable scaffold in the design and synthesis of therapeutic agents.
A Versatile Scaffold for SAR Studies
The ability to selectively and readily modify two distinct functional groups allows for the systematic exploration of structure-activity relationships (SAR). Combinatorial approaches using this core have been employed to generate libraries of novel compounds, accelerating the discovery of potent agents.[1][5] By varying the substituents on both the amine and carboxylic acid, chemists can fine-tune properties such as target binding affinity, selectivity, solubility, and metabolic stability.
Key Intermediate in Anticancer Drug Synthesis
Derivatives of 2-aminothiazole-5-carboxylic acid are critical intermediates in the synthesis of several kinase inhibitors. A prominent example is the synthesis of the anti-cancer drug Dasatinib.[5][6] The core intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is constructed from related building blocks and serves as the foundation upon which the rest of the drug molecule is assembled.[6] Research has focused on developing efficient, large-scale syntheses of these key amide intermediates.[6]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis and drug discovery. Its structural characteristics—a stable aromatic core flanked by a nucleophilic amine and a modifiable carboxylic acid—provide a robust platform for creating diverse molecular architectures. A thorough understanding of its reactivity and the application of strategic synthetic methodologies, particularly protection-coupling-deprotection sequences, enables researchers to harness its full potential in the development of novel therapeutics.
References
-
Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. PubChem - NIH. [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Thiazole. Wikipedia. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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The Synthesis and Discovery of 2-(Aminomethyl)thiazole-5-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of numerous therapeutic agents.[2] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Notably, the 2-aminothiazole moiety is a key pharmacophore in several approved drugs, including the kinase inhibitor Dasatinib.[4][5] This guide focuses on a specific, yet highly versatile, derivative: 2-(aminomethyl)thiazole-5-carboxylic acid. This molecule, featuring a nucleophilic aminomethyl group at the 2-position and a carboxylic acid at the 5-position, represents a valuable building block for the synthesis of novel drug candidates. Its bifunctional nature allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several strategic routes. The primary challenge lies in the selective functionalization of the thiazole ring at the 2 and 5 positions. Herein, we present a logical and field-proven synthetic pathway, commencing from readily available starting materials.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule reveals key disconnections and strategic intermediates. The aminomethyl group can be installed via a nucleophilic substitution on a suitable precursor, such as a 2-(halomethyl)thiazole derivative. The thiazole core itself is accessible through the well-established Hantzsch thiazole synthesis.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway I: From Hantzsch Thiazole Synthesis to the Final Product
This proposed pathway leverages the robust Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by a series of functional group interconversions to install the aminomethyl and carboxylic acid moieties.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and serve as a practical guide for the synthesis.
Step 1: Synthesis of Ethyl 2-methylthiazole-5-carboxylate
This initial step utilizes the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[4]
Protocol:
-
To a stirred solution of thioacetamide (1.0 equivalent) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| Thioacetamide | 1.0 eq | Source of sulfur and nitrogen for the thiazole ring |
| Ethyl 2-chloroacetoacetate | 1.0 eq | α-haloketone component |
| Absolute Ethanol | 10 volumes | Solvent |
Step 2: Synthesis of Ethyl 2-(bromomethyl)thiazole-5-carboxylate
The methyl group at the 2-position is activated for radical halogenation. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[6]
Protocol:
-
Dissolve ethyl 2-methylthiazole-5-carboxylate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| Ethyl 2-methylthiazole-5-carboxylate | 1.0 eq | Starting material |
| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |
| Azobisisobutyronitrile (AIBN) | 0.1 eq | Radical initiator |
| Carbon Tetrachloride (CCl4) | Sufficient volume | Solvent |
Step 3: Synthesis of Ethyl 2-(Boc-aminomethyl)thiazole-5-carboxylate
The aminomethyl group can be introduced via a two-step sequence involving an azide intermediate, which is then reduced. The resulting amine is protected with a Boc group for subsequent steps. An alternative is the Gabriel synthesis.[7][8][9]
Protocol (via Azide):
-
Dissolve ethyl 2-(bromomethyl)thiazole-5-carboxylate (1.0 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN3, 1.5 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.
-
Dissolve the crude azide in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the crude amine in dichloromethane (DCM) and add triethylamine (Et3N, 1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc2O, 1.2 equivalents).
-
Stir at room temperature until the amine is fully protected (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| Ethyl 2-(bromomethyl)thiazole-5-carboxylate | 1.0 eq | Starting material |
| Sodium Azide (NaN3) | 1.5 eq | Azide source |
| Dimethylformamide (DMF) | Sufficient volume | Solvent |
| 10% Palladium on Carbon (Pd/C) | Catalytic amount | Reduction catalyst |
| Hydrogen (H2) | 1 atm | Reducing agent |
| Methanol | Sufficient volume | Solvent |
| Di-tert-butyl dicarbonate (Boc2O) | 1.2 eq | Boc-protecting agent |
| Triethylamine (Et3N) | 1.5 eq | Base |
| Dichloromethane (DCM) | Sufficient volume | Solvent |
Step 4: Synthesis of this compound
The final step involves the hydrolysis of the ethyl ester and the deprotection of the Boc group.
Protocol:
-
Dissolve ethyl 2-(Boc-aminomethyl)thiazole-5-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature until the ester hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4 and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the Boc-protected carboxylic acid.
-
Dissolve the crude product in a suitable solvent (e.g., DCM or dioxane) and add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature until the Boc group is removed (monitor by TLC).
-
Concentrate the reaction mixture to dryness to obtain the crude product, which can be purified by recrystallization or precipitation.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| Ethyl 2-(Boc-aminomethyl)thiazole-5-carboxylate | 1.0 eq | Starting material |
| Lithium Hydroxide (LiOH) | 2-3 eq | Hydrolysis agent |
| Tetrahydrofuran (THF)/Water | Mixture | Solvent |
| Trifluoroacetic Acid (TFA) or HCl | Excess | Deprotecting agent |
| Dichloromethane (DCM) or Dioxane | Sufficient volume | Solvent |
Discovery and Significance in Drug Development
While the specific discovery of this compound is not prominently documented as a singular event, its emergence is intrinsically linked to the broader exploration of thiazole derivatives in medicinal chemistry. The 2-aminothiazole-5-carboxamide core is a key structural element of the multi-kinase inhibitor Dasatinib, used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[5] The synthesis of Dasatinib and its analogues has driven the development of synthetic routes to various 2,5-disubstituted thiazoles.
The strategic placement of the aminomethyl group at the 2-position and the carboxylic acid at the 5-position provides two orthogonal points for chemical diversification. This allows for the creation of large libraries of compounds for high-throughput screening. The aminomethyl group can be acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains, while the carboxylic acid can be converted to esters, amides, or other bioisosteric replacements. This versatility makes this compound a highly valuable starting material for the discovery of new therapeutic agents targeting a range of diseases.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through a logical sequence of well-established organic reactions. The Hantzsch thiazole synthesis provides a reliable entry point to the core scaffold, which can then be further functionalized to introduce the desired aminomethyl and carboxylic acid groups. The strategic importance of this molecule lies in its utility as a versatile building block in medicinal chemistry, enabling the synthesis of diverse libraries of compounds for drug discovery. As the demand for novel therapeutics continues to grow, the development of efficient and scalable syntheses for such key intermediates will remain a critical endeavor for researchers and scientists in the pharmaceutical industry.
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Liu, Y., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(6), 378-384. [Link]
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Spectroscopic Characterization of 2-(Aminomethyl)thiazole-5-carboxylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(aminomethyl)thiazole-5-carboxylic acid (C₅H₆N₂O₂S), a versatile heterocyclic building block in medicinal chemistry and drug development. Given the limited availability of public experimental spectra for this specific molecule, this guide synthesizes predictive data based on the well-established spectroscopic behavior of its constituent functional groups and closely related, well-characterized thiazole derivatives.[1][2][3] The principles and methodologies outlined herein are designed to assist researchers in the unambiguous identification, purity assessment, and structural elucidation of this compound and its analogues.
The unique molecular architecture of this compound, featuring a thiazole ring, a primary aminomethyl group, and a carboxylic acid, presents a distinct spectroscopic fingerprint. Understanding these characteristic spectral features is paramount for its application in complex organic synthesis.
Molecular Structure and Key Functional Groups
The structural attributes of this compound are pivotal to interpreting its spectroscopic data. The molecule comprises three key regions: the aromatic thiazole ring, the nucleophilic aminomethyl substituent at the C2 position, and the acidic carboxylic acid moiety at the C5 position. Each of these contributes characteristic signals in NMR, IR, and Mass Spectrometry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The proton NMR spectrum is expected to display distinct signals corresponding to the aminomethyl protons, the thiazole ring proton, and the carboxylic acid proton. The exact chemical shifts can be influenced by the solvent, concentration, and pH due to hydrogen bonding and proton exchange.[4][5]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and rapid exchange.[4][5][6] |
| Thiazole Ring (-CH) | 7.5 - 8.5 | Singlet | 1H | The proton on the thiazole ring is in an electron-deficient aromatic system, leading to a downfield chemical shift.[7] The specific position on the ring (C4) will influence its precise location. |
| Aminomethyl (-CH₂NH₂) | ~4.0 | Singlet | 2H | These methylene protons are adjacent to an electron-withdrawing thiazole ring and a nitrogen atom, shifting them downfield. |
| Amino (-NH₂) | Variable (Broad) | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on factors like solvent, temperature, and concentration. The signal is often broad due to quadrupole broadening and exchange. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for observing exchangeable protons like those of the carboxylic acid and amine.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).[6]
¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 165 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[4][5] |
| Thiazole Ring (C2) | 160 - 170 | This carbon is bonded to two heteroatoms (N and S) and is part of an aromatic system, resulting in a significant downfield shift. |
| Thiazole Ring (C5) | 135 - 145 | The carbon atom bearing the carboxylic acid group will be downfield due to the electron-withdrawing effect of the substituent. |
| Thiazole Ring (C4) | 110 - 125 | This carbon, bonded to a proton, will be the most upfield of the thiazole ring carbons. |
| Aminomethyl (-CH₂) | 40 - 50 | The carbon of the aminomethyl group is in a relatively shielded environment compared to the aromatic carbons. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize a 100 MHz or higher ¹³C NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary.
-
Data Processing: Process the data similarly to the ¹H spectrum, and reference it to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[6]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Intensity/Shape |
| Carboxylic Acid O-H | 2500 - 3300 | Stretching | Broad |
| Amine N-H | 3200 - 3500 | Stretching | Medium, Broad |
| C-H (aromatic) | 3000 - 3100 | Stretching | Medium |
| C-H (aliphatic) | 2850 - 2960 | Stretching | Medium |
| Carbonyl C=O | 1700 - 1725 | Stretching | Strong, Sharp |
| Thiazole Ring C=N & C=C | 1500 - 1650 | Stretching | Medium to Strong |
| Carboxylic Acid C-O | 1210 - 1320 | Stretching | Medium |
Interpretation of Key IR Features:
-
Broad O-H Stretch: The most prominent feature will likely be a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5][8]
-
Strong C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.[5][8]
-
N-H Stretching: The N-H stretching of the primary amine will appear in the 3200-3500 cm⁻¹ region, potentially as two separate bands for symmetric and asymmetric stretching.
-
Thiazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring will give rise to absorptions in the 1500-1650 cm⁻¹ range.[1]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a transparent disk. ATR is often simpler, requiring only placing the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr). Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺) for this compound (MW: 158.18 g/mol ) may be observed. However, due to the presence of labile protons, electrospray ionization (ESI) is often a more suitable technique, where the protonated molecule [M+H]⁺ (m/z 159.0) or the deprotonated molecule [M-H]⁻ (m/z 157.0) would be expected.
Key fragmentation pathways would likely involve:
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment ion.
-
Loss of the aminomethyl group: Cleavage of the C-C bond between the thiazole ring and the aminomethyl group.
-
Ring Fragmentation: The thiazole ring itself can undergo cleavage to produce characteristic fragment ions.
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An In-Depth Technical Guide to the Theoretical Properties of 2-(Aminomethyl)thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the theoretical properties of 2-(aminomethyl)thiazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. This document delves into the molecule's structural and electronic characteristics, predicted physicochemical properties, and its strategic application in drug discovery. By synthesizing data from computational models and established chemical principles, this guide offers a robust framework for researchers leveraging this versatile scaffold. Detailed theoretical protocols for its synthesis and characterization are provided to empower laboratory investigation. The inherent trifunctional nature of this compound—a nucleophilic aminomethyl group, an acidic carboxylic acid, and a bio-active thiazole ring—presents a unique landscape for chemical modification and the development of novel therapeutic agents.
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its presence is associated with a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The this compound motif is of particular interest as it incorporates three key functional groups that can be orthogonally addressed, making it a highly versatile intermediate for the synthesis of complex molecular architectures.[2] This guide will explore the foundational theoretical properties of this molecule, providing insights into its reactivity, potential for drug-like properties, and strategic deployment in drug design campaigns. The 2-aminothiazole core, for instance, is a key component in the structure of the multi-targeted kinase inhibitor, Dasatinib.[2]
Molecular Structure and Electronic Profile
This compound (C₅H₆N₂O₂S) possesses a unique electronic architecture that dictates its chemical behavior. The thiazole ring provides a stable aromatic core, while the aminomethyl and carboxylic acid groups at the 2- and 5-positions, respectively, act as key points for molecular interactions and further derivatization.
Figure 1: 2D structure of this compound.
The aminomethyl group is a potent nucleophile, readily participating in alkylation and acylation reactions.[2] In multi-step syntheses, this amine often requires protection, for instance with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions.[2] The carboxylic acid at the 5-position provides a handle for forming esters and amides, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.[2]
Predicted Physicochemical Properties
To facilitate in silico screening and lead optimization, the following key physicochemical properties of this compound have been predicted using established computational models. It is important to note that these are theoretical values and experimental determination is recommended for confirmation.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (Acidic) | 3.5 - 4.5 | The carboxylic acid is predicted to be significantly ionized at physiological pH (7.4), enhancing aqueous solubility. |
| pKa (Basic) | 7.0 - 8.0 | The aminomethyl group is predicted to be protonated at physiological pH, contributing to solubility and potential for ionic interactions with biological targets. |
| LogP | -1.0 to 0.5 | The negative to low positive LogP value suggests high hydrophilicity, which can be advantageous for solubility but may limit passive diffusion across cell membranes. |
| Aqueous Solubility | High | The presence of both acidic and basic ionizable groups, along with the polar thiazole ring, indicates that the compound is likely to have good aqueous solubility. |
Theoretical Protocols for Synthesis and Characterization
Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Theoretical Synthesis Protocol
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(Boc-amino)thiazole-5-carboxylate
-
Rationale: The Hantzsch synthesis is a classic and reliable method for the formation of the thiazole ring from an α-haloketone and a thioamide.[1] Using N-Boc-thiourea ensures the amino group is protected for subsequent reactions.
-
Procedure:
-
Dissolve N-Boc-thiourea (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add ethyl 3-bromo-2-oxopropanoate (1.0 eq) to the solution.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(Boc-amino)thiazole-5-carboxylate.
-
Step 2: Reduction of the Ester to the Alcohol
-
Rationale: The ester at the 5-position needs to be reduced to a primary alcohol before it can be converted to the aminomethyl group. Lithium borohydride is a suitable reagent for this selective reduction in the presence of the thiazole ring.
-
Procedure:
-
Dissolve ethyl 2-(Boc-amino)thiazole-5-carboxylate (1.0 eq) in an anhydrous solvent like THF under an inert atmosphere.
-
Cool the solution to 0 °C and add lithium borohydride (2.0-3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to give the crude alcohol.
-
Step 3: Conversion of the Alcohol to the Amine (via Mesylate and Azide)
-
Rationale: A two-step process involving mesylation followed by azide displacement and subsequent reduction is a robust method for converting the primary alcohol to the primary amine.
-
Procedure:
-
Mesylation: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1-2 hours.
-
Azide Displacement: To the reaction mixture, add sodium azide (3.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide). Add a small amount of water to facilitate the reaction and stir vigorously at room temperature for 16-24 hours.
-
Reduction: After workup to isolate the crude azide, dissolve it in methanol and add a catalyst such as palladium on carbon (10 mol%). Hydrogenate the mixture under a balloon of hydrogen gas until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to yield the crude 2-(Boc-aminomethyl)thiazole-5-carboxylate.
-
Step 4: Hydrolysis of the Ester
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.
-
Procedure:
-
Dissolve the crude 2-(Boc-aminomethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0-3.0 eq) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Extract the product with ethyl acetate, dry, and concentrate to yield 2-(Boc-aminomethyl)thiazole-5-carboxylic acid.
-
Step 5: Deprotection of the Boc Group
-
Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
-
Procedure:
-
Dissolve the 2-(Boc-aminomethyl)thiazole-5-carboxylic acid in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be purified by recrystallization or precipitation.
-
Predicted Spectroscopic Data for Characterization
Based on the structure of this compound and data from analogous compounds, the following spectroscopic characteristics are predicted:
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the thiazole proton (C4-H) around 8.0-8.5 ppm. - A singlet for the methylene protons (-CH₂-NH₂) around 4.0-4.5 ppm. - Broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon around 160-170 ppm. - Signals for the thiazole ring carbons, with C2 and C5 being the most downfield. - A signal for the methylene carbon (-CH₂) around 40-50 ppm. |
| FTIR | - A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹. - A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - N-H stretching vibrations from the primary amine in the 3300-3500 cm⁻¹ region. - C=N and C-S stretching vibrations characteristic of the thiazole ring. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 158. - Fragmentation patterns corresponding to the loss of H₂O, COOH, and CH₂NH₂. |
Applications in Medicinal Chemistry and Drug Design
The this compound scaffold is a valuable tool for medicinal chemists due to its inherent properties and synthetic tractability.
A Privileged Fragment in Drug Discovery
The 2-aminothiazole moiety is considered a "privileged fragment" in fragment-based drug discovery (FBDD).[3] This is due to its ability to form key hydrogen bonding interactions with various biological targets. However, it is also known as a "frequent hitter," meaning it can show non-specific activity in screening campaigns.[3] Therefore, careful validation of any screening hits containing this scaffold is crucial. The aminomethyl extension and the carboxylic acid provide additional vectors for fragment growing or linking strategies in FBDD.
Bioisosteric Replacement Strategies
The functional groups of this compound can be involved in bioisosteric replacements to fine-tune the properties of a lead compound.
Figure 3: Potential bioisosteric replacements for the functional groups of this compound.
-
Carboxylic Acid Bioisosteres: The carboxylic acid can be replaced with other acidic groups like tetrazoles or acylsulfonamides to modulate pKa, improve metabolic stability, and alter binding interactions.
-
Amine Bioisosteres: The primary amine can be modified to a secondary amine or other hydrogen bond donors/acceptors to optimize target engagement and reduce potential toxicity associated with primary amines.
-
Thiazole Ring Analogs: The thiazole ring itself can be replaced with other five-membered heterocycles such as oxazoles, imidazoles, or pyrazoles to fine-tune the electronic properties and vectoral display of the substituents.
Conclusion
This compound represents a strategically important and highly versatile building block for contemporary drug discovery. Its theoretical properties, including its electronic profile, predicted physicochemical characteristics, and potential for diverse chemical modifications, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this molecule, offering researchers the necessary theoretical framework to confidently incorporate it into their synthetic and medicinal chemistry programs. The provided protocols and strategic insights are intended to accelerate the exploration of the chemical space around this promising heterocyclic core.
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- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244.
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- Barelier, S., Eidam, O., Fish, I., Hollander, J., Martin, M. P., Over, B., ... & Hartshorn, M. J. (2021). Fragment-sized thiazoles in fragment-based drug discovery campaigns: friend or foe?. ACS medicinal chemistry letters, 12(12), 1905-1911.
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An In-depth Technical Guide to the Solubility and Stability Profile of 2-(Aminomethyl)thiazole-5-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and stability of 2-(Aminomethyl)thiazole-5-carboxylic acid, a key building block in modern pharmaceutical research and development.[1] As a molecule featuring a privileged thiazole scaffold, a primary amine, and a carboxylic acid, its physicochemical properties are of paramount importance for its handling, formulation, and ultimate therapeutic efficacy.[1] This document delves into the theoretical and practical aspects of its solubility in various solvent systems and its degradation profile under stressed conditions. Detailed, field-proven experimental protocols are provided to enable researchers to accurately assess these critical parameters. The insights contained herein are intended to empower drug development professionals to make informed decisions throughout the discovery and development pipeline.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₅H₆N₂O₂S, Molecular Weight: 158.18 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1] The thiazole ring is considered a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of both a nucleophilic aminomethyl group and an acidic carboxylic acid moiety makes this molecule a highly versatile intermediate for the synthesis of more complex pharmaceutical agents, such as kinase inhibitors.[1][2][3]
A thorough understanding of the solubility and stability of this molecule is a prerequisite for its successful application. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines shelf-life, storage conditions, and the potential for the formation of degradation products that could affect safety and efficacy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding its behavior in different environments.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂S | [1] |
| Molecular Weight | 158.18 g/mol | [1] |
| Appearance | Pale yellow solid (predicted) | [4] |
| Predicted pKa (Carboxylic Acid) | ~3-4 | Inferred |
| Predicted pKa (Aminomethyl Group) | ~7-8 | Inferred |
| Predicted Isoelectric Point (pI) | ~5-6 | Inferred |
Note: pKa and pI values are estimated based on the known properties of thiazole carboxylic acids and primary amines adjacent to heterocyclic systems. Experimental determination is recommended for definitive values.
Solubility Profile
The solubility of this compound is dictated by its amphoteric nature, possessing both a primary amine (basic) and a carboxylic acid (acidic) functional group. This dual functionality results in a zwitterionic character, particularly in aqueous media, where solubility is highly dependent on pH.
Aqueous Solubility
The aqueous solubility of this compound is expected to be lowest at its isoelectric point (pI), the pH at which the net charge on the molecule is zero.[5] At pH values below the pI, the amino group will be protonated (-NH₃⁺), increasing the overall positive charge and enhancing solubility in acidic solutions. Conversely, at pH values above the pI, the carboxylic acid group will be deprotonated (-COO⁻), leading to a net negative charge and increased solubility in alkaline solutions.[5]
Organic Solvent Solubility
While no specific data is available for this compound, the solubility of a related compound, 2-amino-5-methylthiazole, was found to be highest in methanol, followed by other polar protic and aprotic solvents. Due to the presence of the polar carboxylic acid and aminomethyl groups, this compound is anticipated to exhibit good solubility in polar organic solvents such as:
-
Polar Protic Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
It is expected to have limited solubility in non-polar solvents like hexane and toluene.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of the target compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, pH buffers, Methanol, DMSO)
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Ensure that solid material remains undissolved.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method.
-
Calculate the concentration of the dissolved compound by comparing the peak area to a standard curve.
-
-
Data Reporting:
-
Express the solubility in mg/mL or mol/L.
-
Stability Profile
The stability of this compound is a critical parameter that influences its shelf-life and the identification of potential degradants. The presence of the aminomethyl group, the carboxylic acid, and the thiazole ring suggests susceptibility to specific degradation pathways.
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are predicted under stress conditions:
-
Hydrolysis: While the thiazole ring is relatively stable to hydrolysis, amide derivatives synthesized from the carboxylic acid or amino group would be susceptible to acid- or base-catalyzed hydrolysis.
-
Oxidation: The primary amine is a potential site for oxidation, which could lead to the formation of corresponding imines or other oxidative degradation products. The sulfur atom in the thiazole ring can also be a target for oxidation, potentially forming sulfoxides or sulfones under strong oxidative stress.
-
Photodegradation: Exposure to UV light may induce degradation, potentially through complex rearrangements or cycloadditions involving the thiazole ring.
-
Decarboxylation: Under thermal stress, decarboxylation of the carboxylic acid group may occur, although this typically requires high temperatures.
Protocol for Forced Degradation Studies
A forced degradation study is essential for developing a stability-indicating analytical method and understanding the intrinsic stability of the molecule. The following protocol is based on ICH guidelines.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Keep at room temperature for a specified time.
-
At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Keep at room temperature for a specified time.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC and compare with a control sample protected from light.
-
-
Analysis:
-
For all conditions, analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the parent compound and any degradation products.
-
Aim for 5-20% degradation to ensure that the degradation products are representative.
-
Conclusion
This compound is a molecule of significant synthetic utility in drug discovery. Its amphoteric nature governs its pH-dependent aqueous solubility, a critical factor for formulation development. The inherent reactivity of its functional groups necessitates a thorough understanding of its stability under various stress conditions. The protocols and predictive analyses presented in this guide provide a robust framework for researchers to systematically evaluate the solubility and stability of this important building block. By applying these methodologies, scientists can mitigate risks, optimize development timelines, and ultimately contribute to the creation of safer and more effective medicines.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. Available at: [Link].
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. 2011. Available at: [Link].
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). 2021. Available at: [Link].
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. N.d. Available at: [Link].
-
Thiazole-5-carboxylic acid. Chem-Impex. N.d. Available at: [Link].
-
Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. 2023. Available at: [Link].
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. 2016. Available at: [Link].
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. N.d. Available at: [Link].
-
conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. DergiPark. 2020. Available at: [Link].
Sources
Unveiling the Solid State: A Technical Guide to X-ray Crystallography of 2-(Aminomethyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(aminomethyl)thiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile biological activities and its role as a key building block in numerous pharmaceutical agents. Understanding the three-dimensional structure of these molecules is paramount for rational drug design, enabling the optimization of target binding, pharmacokinetic properties, and overall efficacy. X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements, providing a high-resolution blueprint of the molecule's conformation and its interactions in the crystalline state.
This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principles and practices involved in the X-ray crystallography of 2-(aminomethyl)thiazole derivatives. From the crucial first step of obtaining high-quality single crystals to the final stages of structure solution and refinement, this guide offers field-proven insights and detailed protocols to navigate the complexities of crystallographic studies.
The Crystallization Challenge: Taming Molecular Flexibility
A primary hurdle in the crystallography of 2-(aminomethyl)thiazole derivatives lies in their inherent conformational flexibility. The aminomethyl side chain can adopt multiple orientations, which can impede the formation of a well-ordered crystal lattice. Overcoming this challenge requires a systematic and patient approach to screening crystallization conditions.
Two of the most effective and widely used techniques for small molecules are slow evaporation and vapor diffusion . The choice between these methods, and the specific solvents employed, is dictated by the physicochemical properties of the derivative, such as its solubility and polarity.
Experimental Protocol: Slow Evaporation
The principle behind slow evaporation is straightforward: as the solvent slowly evaporates from a near-saturated solution, the concentration of the solute gradually increases, eventually reaching a supersaturated state where crystal nucleation and growth can occur.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of the 2-(aminomethyl)thiazole derivative in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, toluene). The ideal solvent is one in which the compound is moderately soluble at room temperature.
-
Solution Preparation: Prepare a near-saturated solution by dissolving the compound in the chosen solvent. Gentle warming can be used to increase solubility, but ensure the solution is subsequently cooled to room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Evaporation Control: Cover the vial with a cap that is not airtight or with parafilm perforated with a few small holes. The rate of evaporation is critical; slower evaporation generally yields higher quality crystals. The setup can be placed in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab.
-
Monitoring: Observe the vial periodically over several days to weeks. The formation of well-defined, single crystals is the desired outcome.
Experimental Protocol: Vapor Diffusion
Vapor diffusion is a more controlled method that is particularly useful for compounds that are highly soluble or tend to "oil out" during slow evaporation. In this technique, an anti-solvent (a solvent in which the compound is poorly soluble) slowly diffuses in the vapor phase into a solution of the compound, gradually reducing its solubility and inducing crystallization.
Step-by-Step Methodology:
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "bad" (or anti-) solvent in which the compound is insoluble or sparingly soluble.
-
Setup: Place a small, open vial containing a concentrated solution of the 2-(aminomethyl)thiazole derivative inside a larger, sealed jar. The bottom of the larger jar should contain a reservoir of the anti-solvent.
-
Diffusion: Over time, the vapor from the anti-solvent will diffuse into the solution of the compound. This gradual change in solvent composition reduces the solubility of the derivative, leading to supersaturation and crystal growth.
-
Observation: Monitor the inner vial for the appearance of crystals. This method can take anywhere from a few days to several weeks.
From Crystal to Structure: The X-ray Diffraction Workflow
Once a suitable single crystal is obtained, the journey to elucidating its three-dimensional structure begins. This process involves a series of meticulous steps, from mounting the crystal to collecting and processing the diffraction data, and finally solving and refining the crystal structure.
Caption: The comprehensive workflow for X-ray crystallography of small molecules.
Experimental Protocol: Crystal Mounting and Data Collection
The delicate single crystal must be carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are equipped with cryogenic systems that cool the crystal (typically to 100 K) to minimize radiation damage and thermal vibrations, resulting in a higher quality diffraction pattern.
Step-by-Step Methodology:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.
-
Mounting: Using a cryoloop, carefully scoop up the selected crystal along with a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation.
-
Flash Cooling: Immediately place the mounted crystal in the cold nitrogen stream of the diffractometer to flash-cool it.
-
Data Collection: The diffractometer software is used to center the crystal in the X-ray beam and to collect a series of diffraction images as the crystal is rotated. The exposure time and other data collection parameters are optimized based on the crystal's diffraction quality.
Data Processing, Structure Solution, and Refinement
The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This information is then used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. For small molecules like 2-(aminomethyl)thiazole derivatives, "direct methods" are typically successful in obtaining an initial structural model.
This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction data. Software packages such as SHELX and Olex2 are commonly used for structure solution and refinement.
Structural Insights: Analyzing the Crystalline Landscape
The final refined crystal structure provides a wealth of information about the 2-(aminomethyl)thiazole derivative. Key aspects to analyze include:
-
Molecular Conformation: The precise geometry of the molecule, including bond lengths, bond angles, and torsion angles, reveals its preferred conformation in the solid state. The orientation of the flexible aminomethyl group is of particular interest.
-
Intermolecular Interactions: A detailed examination of the crystal packing reveals the non-covalent interactions that hold the molecules together in the lattice. Hydrogen bonds involving the amino group and the thiazole nitrogen are often key determinants of the packing arrangement. Other interactions, such as π-π stacking of the thiazole rings, can also play a significant role.
-
Polymorphism: Due to their conformational flexibility, 2-(aminomethyl)thiazole derivatives may exhibit polymorphism, the ability to crystallize in different crystal forms with distinct molecular packing and/or conformations. Identifying and characterizing different polymorphs is crucial in drug development, as they can have different physical properties, including solubility and bioavailability.
Comparative Crystallographic Data of 2-(Aminomethyl)thiazole Derivatives
The following table presents a hypothetical but representative comparison of crystallographic data for three distinct 2-(aminomethyl)thiazole derivatives, illustrating how different substituents can influence the crystal packing.
| Parameter | Derivative A (R=H) | Derivative B (R=4-Cl-Ph) | Derivative C (R=COOEt) |
| Formula | C₄H₆N₂S | C₁₀H₉ClN₂S | C₇H₁₀N₂O₂S |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| a (Å) | 8.54 | 10.21 | 5.89 |
| b (Å) | 12.32 | 15.67 | 9.12 |
| c (Å) | 9.78 | 13.45 | 10.54 |
| α (°) | 90 | 90 | 88.9 |
| β (°) | 105.2 | 90 | 76.3 |
| γ (°) | 90 | 90 | 82.1 |
| Z | 4 | 8 | 2 |
| Key H-Bonds | N-H···N(thiazole) | N-H···N(thiazole) | N-H···O(carbonyl) |
This comparative data highlights how even small changes to the molecular structure can lead to different crystal systems and packing arrangements, driven by the formation of different primary hydrogen bonding networks.
Caption: Dominant hydrogen bonding motifs in different 2-(aminomethyl)thiazole derivatives.
Conclusion: From In Silico Design to Experimental Validation
X-ray crystallography is an indispensable tool in the development of drugs based on the 2-(aminomethyl)thiazole scaffold. The detailed structural information it provides allows for a deeper understanding of structure-activity relationships and guides the design of new derivatives with improved properties. While the path from a synthesized compound to a refined crystal structure can be challenging, a systematic and informed approach, as outlined in this guide, will significantly increase the likelihood of success. The insights gained from these crystallographic studies are invaluable, bridging the gap between computational design and the tangible reality of the solid state, ultimately accelerating the journey towards new and effective medicines.
References
-
Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry. [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. [Link]
Physicochemical properties of 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride
Introduction
The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] this compound hydrochloride is a bifunctional building block of significant interest for drug discovery and development. Its structure incorporates a nucleophilic primary amine and a carboxylic acid, offering versatile handles for synthetic elaboration into more complex molecular architectures such as amides and substituted amines.[1]
This technical guide provides a comprehensive framework for the physicochemical characterization of this compound hydrochloride. As a Senior Application Scientist, my objective is not merely to present data but to elucidate the causality behind the analytical choices. The protocols described herein are designed as self-validating systems, ensuring the generation of robust and reliable data crucial for advancing research and development programs.
Chemical Identity and Structural Confirmation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. This involves a multi-pronged approach using orthogonal analytical techniques.
Core Molecular Identifiers
A summary of the key identification parameters for the compound is presented below. The molecular weight of the hydrochloride salt is calculated from the molecular weight of the free base (158.18 g/mol ).[1]
| Parameter | Value | Source / Method |
| Compound Name | This compound hydrochloride | IUPAC Nomenclature |
| Free Base CAS No. | 933742-24-6 | [1] |
| Molecular Formula | C₅H₇ClN₂O₂S | Elemental Calculation |
| Molecular Weight | 194.64 g/mol | Calculated |
| Free Base Formula | C₅H₆N₂O₂S | [1] |
| Free Base MW | 158.18 g/mol | [1] |
| Canonical SMILES | C1=C(SC(=N1)CN)C(=O)O.Cl | Structure-to-SMILES |
| InChI Key (Free Base) | YEYCMJVDOVUXFX-UHFFFAOYSA-N | [1] |
Workflow for Structural Validation
A definitive structural elucidation relies on the integration of data from mass spectrometry and NMR spectroscopy, corroborated by purity analysis via HPLC. This workflow ensures that both the molecular formula and the precise atomic connectivity are confirmed.
Sources
The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comprehensive technical overview of the 2-aminothiazole moiety, delving into its crucial role in the development of novel therapeutic agents. We will explore its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. A key focus will be placed on the structure-activity relationships (SAR) that govern its biological efficacy, the underlying mechanisms of action, particularly in kinase inhibition, and a detailed examination of the synthetic methodologies employed in its derivatization. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design and optimization of 2-aminothiazole-based drug candidates.
Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Its prevalence in both natural products and synthetic molecules underscores its evolutionary selection as a versatile pharmacophore.[3][4] The unique electronic properties and the ability of the 2-amino group to act as a hydrogen bond donor and acceptor are key to its diverse biological activities.[5] This has led to its incorporation into several clinically approved drugs, such as the anticancer agent Dasatinib and the antibacterial Cefdinir, highlighting its therapeutic relevance.[6][7][8]
A Spectrum of Biological Activities: The Versatility of 2-Aminothiazole Derivatives
The chemical tractability of the 2-aminothiazole scaffold allows for substitutions at multiple positions, leading to a vast chemical space of derivatives with a wide array of pharmacological effects.[9][10]
Anticancer Activity: A Cornerstone of 2-Aminothiazole Research
The development of potent and selective anticancer agents has been a major focus of research involving the 2-aminothiazole scaffold.[6][7] Derivatives have demonstrated significant inhibitory activity against a broad range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[6][7]
One of the most notable successes is Dasatinib , a potent multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia.[6][11] Another clinically relevant example is Alpelisib , an inhibitor of phosphatidylinositol 3-kinase (PI3K), approved for certain types of breast cancer.[6] The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[5][11][12]
Table 1: Anticancer Activity of Representative 2-Aminothiazole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Dasatinib | K562 (Leukemia) | < 1 | Pan-Src family kinase and Bcr-Abl inhibitor | [5] |
| Alpelisib | Breast Cancer Lines | Varies | α-specific PI3K inhibitor | [6] |
| Compound 20 | H1299 (Lung), SHG-44 (Glioma) | 4.89, 4.03 | Not specified | [6] |
| Compound 8a | Broad Spectrum (60 cell lines) | Varies | Not specified | [6] |
| Compound 55 | Mycobacterium tuberculosis | 0.024 | Not specified | [13] |
Antimicrobial Activity: Combating Infectious Diseases
2-Aminothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[14][15][16] Their mechanism of action can involve the inhibition of essential microbial enzymes.[15][17] For instance, some derivatives have been shown to target MurB, an enzyme involved in bacterial cell wall biosynthesis, and CYP51, a key enzyme in fungal ergosterol biosynthesis.[15]
The scaffold's versatility has also been exploited in the development of antitubercular agents, with some derivatives showing potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[13][18]
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [18] |
| Piperazinyl derivative (121d) | Escherichia coli | 8 | [18] |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [18] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [18] |
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases, and the 2-aminothiazole scaffold has been investigated for its anti-inflammatory potential.[3][9] Derivatives have been shown to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[19][20] For example, a series of 2-aminothiazole derivatives demonstrated inhibitory effects against both COX-1 and COX-2 enzymes, with some compounds showing selectivity for COX-2.[20]
Neuroprotective Effects and Potential in Neurodegenerative Diseases
Emerging research suggests that 2-aminothiazole derivatives may have therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[21][22][23] Some compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[21][23][24] Furthermore, certain derivatives have demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death and tau-induced toxicity.[21][22] The ability of these compounds to act on multiple targets relevant to neurodegeneration makes them attractive candidates for further development.[23][25]
Mechanism of Action: A Focus on Kinase Inhibition
A predominant mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5][11][12] The 2-aminothiazole scaffold serves as an excellent "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[5] This interaction effectively blocks the binding of ATP and prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often dysregulated in cancer.
The development of Dasatinib is a prime example of the successful application of this principle.[11] Structure-activity relationship studies have shown that modifications at the C4, C5, and N2 positions of the 2-aminothiazole ring can significantly influence the potency and selectivity of kinase inhibition.[11][13][26]
Figure 2: Simplified workflow of the Hantzsch thiazole synthesis.
Step-by-Step Experimental Protocol: Synthesis of a 4-Aryl-2-aminothiazole Derivative
This protocol is a generalized procedure based on the Hantzsch synthesis.
-
Preparation of the α-Bromoketone: To a solution of the corresponding acetophenone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform) at 0 °C, add bromine (1.0 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.
-
Condensation and Cyclization: To a solution of the crude α-bromoketone (1.0 eq) in ethanol, add thiourea (1.1 eq). The reaction mixture is then heated at reflux for 2-4 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 4-aryl-2-aminothiazole derivative.
Note: This is a representative protocol. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates.
Challenges and Future Perspectives
Despite the significant progress in the development of 2-aminothiazole-based therapeutics, challenges remain. These include improving selectivity to minimize off-target effects and overcoming drug resistance. [6][7]Future research will likely focus on:
-
Design of highly selective inhibitors: Utilizing computational modeling and structure-based drug design to develop derivatives that target specific isoforms of kinases or other enzymes.
-
Development of multi-target ligands: Creating single molecules that can modulate multiple targets involved in a disease pathway, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.
-
Exploration of novel biological targets: Screening 2-aminothiazole libraries against a wider range of biological targets to uncover new therapeutic applications.
Conclusion
The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its proven track record in yielding clinically successful drugs, coupled with the vast potential for chemical modification, ensures that it will remain a focal point of medicinal chemistry research for the foreseeable future. A thorough understanding of its structure-activity relationships and mechanisms of action is paramount for the rational design of the next generation of 2-aminothiazole-based therapeutics to address unmet medical needs.
References
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved January 17, 2026, from [Link]
-
Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. Retrieved January 17, 2026, from [Link]
-
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved January 17, 2026, from [Link]
-
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Retrieved January 17, 2026, from [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
-
Nakayama, K., et al. (2003). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. Retrieved January 17, 2026, from [Link]
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Glavaš-Obrovac, L., et al. (n.d.). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Ghorab, M. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. Retrieved January 17, 2026, from [Link]
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Le Corre, M., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. PubMed. Retrieved January 17, 2026, from [Link]
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Chitre, T. S., et al. (n.d.). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
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Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Kvasnica, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Retrieved January 17, 2026, from [Link]
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Kumar, A., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved January 17, 2026, from [Link]
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Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. Retrieved January 17, 2026, from [Link]
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Niefind, K., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aminothiazole-5-carboxylates via Hantzsch Thiazole Synthesis
Introduction: The Significance of the 2-Aminothiazole-5-carboxylate Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a carboxylate group at the 5-position of this heterocyclic system further enhances its utility as a versatile building block, allowing for subsequent chemical modifications and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Hantzsch thiazole synthesis, a classic and reliable method first reported in 1887, remains one of the most prominent and efficient strategies for constructing this valuable heterocyclic core.[3][4][5]
This guide provides an in-depth exploration of the Hantzsch synthesis for the preparation of 2-aminothiazole-5-carboxylates. We will delve into the reaction mechanism, discuss critical experimental parameters, and provide detailed, field-proven protocols for researchers and drug development professionals.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[5][6] For the synthesis of 2-aminothiazole-5-carboxylates, the key starting materials are an α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) and thiourea. The reaction proceeds through a well-established multi-step pathway.[7][8]
The mechanism can be broken down into three key stages:
-
Nucleophilic Attack (S_N2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the halogen in the α-halo-β-ketoester.[8][9] This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular condensation step forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.[7]
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule from the hydroxythiazoline intermediate, leading to the formation of the stable, aromatic 2-aminothiazole ring.[8] The aromaticity of the final product is a significant driving force for this reaction.[8]
Below is a diagram illustrating the general mechanism of the Hantzsch synthesis for 2-aminothiazole-5-carboxylates.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Critical Experimental Parameters and Optimization
The success and efficiency of the Hantzsch synthesis are highly dependent on several key experimental parameters. Careful optimization of these factors is crucial for achieving high yields and purity of the desired 2-aminothiazole-5-carboxylate.
Reactant Purity
The purity of the starting materials, particularly the α-halocarbonyl compound, is critical. Impurities can lead to unwanted side reactions and significantly lower the yield of the desired product.[10] It is advisable to use freshly prepared or purified α-halo-β-ketoesters.
Solvent Selection
The choice of solvent plays a pivotal role in the reaction's outcome. Polar protic solvents like ethanol and methanol are commonly used and often give good results.[10] However, screening different solvents can be beneficial. In some modern variations, dimethyl carbonate (DMC) or even solvent-free conditions have been shown to produce excellent yields.[10] A mixture of ethanol and water can also be an effective and environmentally benign solvent system.[1]
Temperature and Reaction Time
The Hantzsch synthesis often requires heating to overcome the activation energy and drive the reaction to completion.[10] Reaction temperatures typically range from room temperature to the reflux temperature of the chosen solvent.[11][12] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[10][11] Modern techniques such as microwave irradiation have been shown to dramatically reduce reaction times and improve yields in some cases.[10]
pH Control
The acidity of the reaction medium can influence the reaction pathway and the formation of isomers, especially when using substituted thioureas.[10][11] For the synthesis of 2-aminothiazoles, conducting the reaction in a neutral or slightly basic medium is generally preferred to avoid the formation of the 2-imino-2,3-dihydrothiazole isomer.[11]
Catalysis
While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ catalysts to enhance efficiency and yield.[10] Solid-supported acid catalysts, such as silica-supported tungstosilisic acid, have been reported to give high yields and offer the advantage of being easily recoverable and reusable.[1]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 2-aminothiazole-5-carboxylate.
Protocol 1: Conventional Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes a standard method for the synthesis of a model 2-aminothiazole-5-carboxylate using conventional heating.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium carbonate solution (5%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-chloroacetoacetate (1 equivalent) and thiourea (1.2 equivalents).
-
Add ethanol as the solvent (sufficient to dissolve the reactants upon heating).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring. This will neutralize the hydrohalic acid formed during the reaction and precipitate the product.[7]
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.[7]
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of THF and hexane.[12]
Data Presentation
| Parameter | Condition | Expected Outcome | Reference |
| Solvent | Ethanol/Water (1:1) | Good yields, environmentally friendly | [1] |
| Catalyst | Silica Supported Tungstosilisic Acid | High yields (79-90%), reusable catalyst | [1] |
| Heating | Conventional Reflux (65 °C) | Reaction time: 2-3.5 hours | [1] |
| Heating | Ultrasonic Irradiation (Room Temp) | Reduced reaction time: 1.5-2 hours |
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 2-aminothiazole-5-carboxylates.
Caption: General workflow for Hantzsch synthesis.
Troubleshooting and Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Impure reactants- Suboptimal temperature | - Monitor reaction by TLC and extend reaction time if necessary.[10]- Ensure high purity of the α-halocarbonyl compound.[10]- Gradually increase the reaction temperature while monitoring for side product formation.[11] |
| Side Product Formation | - Reaction temperature is too high- Incorrect pH | - Lower the reaction temperature to improve selectivity.[10]- Ensure the reaction is carried out under neutral or slightly basic conditions to favor the 2-amino isomer.[11] |
| Difficulty in Purification | - Presence of unreacted starting materials- Formation of tars | - Optimize reaction time and temperature to ensure full conversion.- Consider using a catalyst to improve reaction efficiency and reduce side reactions.[1]- Recrystallization from an appropriate solvent system is often effective.[12] |
Conclusion
The Hantzsch thiazole synthesis is a robust and versatile method for the preparation of 2-aminothiazole-5-carboxylates, which are valuable intermediates in drug discovery and development. By carefully controlling key experimental parameters such as reactant purity, solvent, and temperature, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important synthetic transformation.
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Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available from: [Link]
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EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]
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Strategic Application of Protecting Groups in the Synthesis of 2-(Aminomethyl)thiazole-5-carboxylic Acid: A Detailed Guide for Researchers
Introduction
2-(Aminomethyl)thiazole-5-carboxylic acid is a crucial heterocyclic building block in contemporary medicinal chemistry and drug development. Its structural motif is present in a range of biologically active molecules, including potent enzyme inhibitors and receptor antagonists. The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, necessitates a carefully planned protecting group strategy to achieve selective modifications and successful multi-step syntheses. This application note provides a comprehensive overview of protecting group strategies for this compound, complete with detailed protocols, mechanistic insights, and comparative data to guide researchers in this field.
The strategic use of orthogonal protecting groups is paramount in the synthesis of derivatives of this compound. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific and mutually exclusive conditions, allowing for the selective deprotection of one functional group while others remain protected. This level of control is essential for complex synthetic routes, such as in peptide synthesis or the construction of intricate drug candidates.
Core Principles of Protecting Group Selection
The choice of protecting groups for the amine and carboxylic acid functionalities of this compound should be guided by the following principles:
-
Stability: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps.
-
Ease of Introduction and Removal: The protection and deprotection reactions should proceed in high yield with readily available and non-hazardous reagents.
-
Orthogonality: The deprotection conditions for the amine and carboxylic acid protecting groups should be mutually exclusive to allow for selective functionalization.
-
Minimal Side Reactions: The protecting group should not introduce new chiral centers or promote undesirable side reactions such as racemization.
This guide will focus on two widely used and robust orthogonal protecting group strategies:
-
Boc (amine) and Ethyl Ester (carboxylic acid): A common and versatile combination where the Boc group is acid-labile and the ethyl ester is base-labile.
-
Cbz (amine) and Methyl Ester (carboxylic acid): An alternative strategy where the Cbz group is removed by hydrogenolysis and the methyl ester by basic hydrolysis.
Synthetic Pathway Overview
A plausible and efficient synthetic route to orthogonally protected this compound derivatives is outlined below. This strategy commences with the synthesis of a key intermediate, ethyl 2-(aminomethyl)thiazole-5-carboxylate, which can then be selectively protected.
Introduction: The Significance and Challenge of a Bifunctional Scaffold
An Application Guide to Amide Coupling Protocols for 2-(Aminomethyl)thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the successful amide coupling of this compound, a critical building block in medicinal chemistry. We offer field-proven protocols, explain the rationale behind key experimental choices, and provide troubleshooting guidance to navigate potential challenges.
This compound is a versatile heterocyclic scaffold frequently employed in the design of novel therapeutics. Its structure, featuring both a primary amine and a carboxylic acid, allows for divergent synthesis, enabling exploration of structure-activity relationships (SAR). However, this bifunctional nature presents a core synthetic challenge: the potential for intermolecular self-condensation or polymerization under standard amide coupling conditions.
To achieve selective amide bond formation at the 5-position carboxylic acid, a robust protection strategy for the 2-(aminomethyl) group is paramount. This guide focuses on a workflow that utilizes tert-butyloxycarbonyl (Boc) protection of the amine, followed by targeted amide coupling.
Core Strategy: Orthogonal Protection for Selective Coupling
The key to successfully derivatizing this molecule is an orthogonal protection/deprotection strategy. By temporarily masking the nucleophilic aminomethyl group as a Boc-carbamate, the carboxylic acid is freed for selective activation and coupling with a desired primary or secondary amine.
Caption: General workflow for selective amide coupling.
Mechanism and Rationale of Amide Coupling Reagents
Amide bond formation requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group. This is achieved using coupling reagents. We will detail protocols for two of the most reliable and widely used classes of reagents: uronium/aminium salts (HATU) and carbodiimides (EDC).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent reacts with the carboxylic acid to form a highly reactive OAt-active ester.[1][2] HATU is known for its high efficiency, rapid reaction times, and effectiveness with sterically hindered substrates.[2][3] The reaction requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the formation of the active ester and neutralize the generated acid.[1]
Caption: HATU-mediated activation and coupling pathway.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to racemization, especially for chiral carboxylic acids. The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the O-acylisourea to form an HOBt-active ester, which is less prone to racemization and generally provides higher yields.[5] The urea byproduct of EDC is water-soluble, simplifying purification.[5]
Caption: EDC/HOBt-mediated activation and coupling pathway.
Experimental Protocols
Safety Note: Always handle coupling reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1 (Prerequisite): N-Boc Protection
This protocol must be performed before attempting amide coupling.
-
Dissolution: Suspend this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (2.5 eq) and stir until the solid dissolves completely.
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise or as a solution in dioxane.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1 M HCl or citric acid. A white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield N-Boc-2-(aminomethyl)thiazole-5-carboxylic acid.
Protocol 1: HATU-Mediated Amide Coupling
This method is highly reliable and recommended for a broad range of amines, including those that are sterically hindered or weakly nucleophilic.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Argon), add N-Boc-2-(aminomethyl)thiazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (approx. 0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Quench and Extraction: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-Boc protected amide.[6]
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Increase the amount of HATU or amine slightly (e.g., to 1.2 and 1.5 eq, respectively).
-
Unreacted Starting Material: Extend the pre-activation time to 20 minutes before adding the amine.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A cost-effective and robust method suitable for many standard amide couplings.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry flask, add N-Boc-2-(aminomethyl)thiazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.2 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF or dichloromethane (DCM).
-
Base Addition: If using the amine hydrochloride salt, add a tertiary base like triethylamine (TEA) or DIPEA (to reach 2.2-3.0 eq total base) to liberate the free amine.
-
EDC Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor progress by TLC or LC-MS.[7]
-
Work-up & Purification: Follow the same quench, extraction, washing, and purification steps as described in Protocol 1. The water-soluble EDC-urea byproduct will be removed during the aqueous washes.
Troubleshooting:
-
Low Yield with Hindered Amines: This method can be sluggish for sterically demanding substrates.[8] Switching to HATU (Protocol 1) is the recommended solution.
-
Side Product Formation: Ensure the reaction is cooled to 0 °C before adding EDC to minimize side reactions. Adding EDC before the amine is generally not recommended as it can lead to undesired products.
Comparative Analysis of Coupling Protocols
| Parameter | HATU Protocol | EDC/HOBt Protocol |
| Activation Speed | Very Fast (minutes) | Moderate (can take >30 min) |
| Reaction Time | 1-4 hours | 12-18 hours |
| Efficacy | Excellent, especially for hindered substrates[2][3] | Good for most primary/secondary amines |
| Cost | Higher | Lower |
| Byproducts | Tetramethylurea (water-soluble) | EDC-urea (water-soluble) |
| Key Additive | None required (HOAt is part of HATU) | HOBt (or alternatives like OxymaPure) |
| Base | Non-nucleophilic base (DIPEA) required | Tertiary amine (TEA, DIPEA) often used |
| Pros | High yields, fast, reliable for difficult couplings | Cost-effective, readily available reagents |
| Cons | Higher cost, potential for guanidinylation side reaction with primary amines if not used correctly[3] | Slower, less effective for challenging substrates |
References
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Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed, [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar, [Link]
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Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate, [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI, [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH, [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH, [Link]
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Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. NIH, [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications, [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies, [Link]
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New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate, [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science, [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate, [Link]
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Amine to Amide (EDC + HOBt). Common Organic Chemistry, [Link]
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Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. PMC - NIH, [Link]
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Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry, [Link]
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The Versatile Scaffold: Application Notes on 2-(Aminomethyl)thiazole-5-carboxylic Acid in Medicinal Chemistry
Introduction: In the landscape of modern medicinal chemistry, the thiazole ring stands out as a "privileged structure," a core component in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its importance in drug discovery.[3][4] This guide focuses on a particularly valuable building block, 2-(Aminomethyl)thiazole-5-carboxylic acid, and its derivatives. This trifunctional molecule, featuring a reactive aminomethyl group, a versatile carboxylic acid handle, and the stable thiazole core, offers a robust platform for the synthesis of novel therapeutic candidates.[5] We will explore its application in the design of kinase inhibitors, providing detailed synthetic protocols, biological evaluation methodologies, and insights into their mechanism of action.
Section 1: The this compound Scaffold: A Structural Overview
The power of this compound in medicinal chemistry stems from its distinct functional components, each offering a site for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.[5]
-
The Thiazole Ring: This five-membered aromatic heterocycle provides a rigid and stable core, correctly orienting the appended functional groups for optimal interaction with biological targets.[5]
-
The 2-Aminomethyl Group: The primary amine on the methyl substituent is a potent nucleophile, readily participating in acylation and alkylation reactions to introduce diverse side chains.[5]
-
The 5-Carboxylic Acid Group: This acidic moiety can be easily converted into esters or amides, serving as a key point for derivatization to modulate properties like solubility, cell permeability, and target binding.[5][]
This inherent versatility has made the this compound scaffold a cornerstone in the development of targeted therapies, most notably in the field of oncology.
Section 2: Application in Kinase Inhibitor Design: The Dasatinib Story and Beyond
A prime example of the successful application of this scaffold is in the development of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][7] Dasatinib's core structure features a 2-aminothiazole-5-carboxamide moiety, highlighting the importance of this chemical framework.[4]
Mechanism of Action: Targeting Aberrant Kinase Signaling
In many cancers, the uncontrolled proliferation of cells is driven by the hyperactivity of protein kinases.[7] Dasatinib's primary target is the BCR-ABL kinase, an abnormal fusion protein responsible for driving CML.[8] By binding to the ATP-binding site of the BCR-ABL kinase, Dasatinib blocks its activity, preventing the phosphorylation of downstream substrates and ultimately leading to the apoptosis of cancer cells.[7][8] Dasatinib is also a potent inhibitor of SRC family kinases, which are involved in cell migration, invasion, and survival.[8][9]
Below is a diagram illustrating the general mechanism of action for a 2-aminothiazole-based kinase inhibitor targeting the BCR-ABL pathway.
Caption: Synthetic workflow for a key 2-aminothiazole intermediate.
Step-by-Step Protocol:
-
Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide:
-
To a cold (0-5°C) stirring solution of 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in tetrahydrofuran (600 mL), slowly add 3-ethoxyacryloyl chloride (0.63 mol).
-
Allow the mixture to warm to 20°C and stir for 2 hours.
-
Add 1N hydrochloric acid (115 mL) at 0-10°C.
-
Dilute with water (310 mL) and concentrate the solution under vacuum to a thick slurry.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the product. [4]
-
-
Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:
-
To a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water, add N-bromosuccinimide (NBS) and stir.
-
Add thiourea to the reaction mixture and heat to induce ring closure.
-
After the reaction is complete (monitored by TLC), cool the mixture and add concentrated ammonium hydroxide.
-
Concentrate the slurry under vacuum, cool to 0-5°C, and collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the desired product. [4] Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Characterization should be performed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and the amine protons of the thiazole ring. |
| ¹³C NMR | Resonances for the carbons of the thiazole ring, the phenyl ring, the methyl group, and the carbonyl carbon. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of the product. |
| Elemental Analysis | Percentages of C, H, N, S, and Cl consistent with the molecular formula. [4] |
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines. [10][11] Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells. [10] Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., K562 for leukemia) in a 96-well plate at a suitable density and allow them to adhere overnight. [10]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized 2-aminothiazole derivatives (typically in a logarithmic dilution series). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂. [1]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. [10]
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. [10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%). [10]
-
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on a specific kinase. [1] Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified.
Step-by-Step Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the target kinase (e.g., recombinant Abl or Src), a specific peptide substrate, and a suitable kinase buffer in a 96-well plate. [1]
-
-
Compound Addition:
-
Add the 2-aminothiazole inhibitor at various concentrations to the reaction mixture. Include a DMSO control. [1]
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding ATP and incubate at 30°C for a defined time (e.g., 30 minutes). [1]
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based detection systems. [3]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Section 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable SAR data, guiding the design of more potent and selective inhibitors. For instance, in the development of Dasatinib analogs, it was found that the pyrimidin-4-ylamino core was crucial for activity against non-leukemia cell lines. [12][13]The nature of the substituent on the 5-carboxamide phenyl ring also significantly influences potency and selectivity. [12]
Conclusion
This compound and its derivatives represent a highly valuable and versatile platform in medicinal chemistry. The successful development of kinase inhibitors like Dasatinib underscores the potential of this scaffold. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore this chemical space further and contribute to the discovery of novel therapeutic agents.
References
- Chhabria, M., Patel, S., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862.
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Lombardo, L. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]
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Liu, Z., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(7), 441-449. [Link]
- Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib? Patsnap Synapse. [Link]
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YouTube. (2025, March 25). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
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Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7358. [Link]
-
Brevet, D., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. Journal of Medicinal Chemistry, 61(15), 6736-6750. [Link]
-
Nam, S., et al. (2005). Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells. Cancer Research, 65(20), 9185-9189. [Link]
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Schade, A. E., et al. (2009). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 113(23), 5765-5775. [Link]
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El-Gazzar, M. G., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(18), 1641-1659. [Link]
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G, V. R., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 6359-6368. [Link]
-
Brevet, D., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Hit identification and analysis of the inhibition mode. Journal of Medicinal Chemistry, 61(15), 6722-6735. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. JOCPR. [Link]
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El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]
-
Zhang, H., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(10), 19349-19361. [Link]
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Henckens, A., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Current Medicinal Chemistry, 29(30), 5046-5079. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. IJCMAS. [Link]
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Application Note: 2-(Aminomethyl)thiazole-5-carboxylic Acid as a Privileged Scaffold for Kinase Inhibitor Development
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The thiazole ring is a versatile heterocyclic scaffold present in numerous bioactive compounds and approved drugs, recognized for its ability to engage in key interactions within the ATP-binding site of kinases.[1][2] This application note provides a detailed guide for researchers on the use of 2-(aminomethyl)thiazole-5-carboxylic acid, a trifunctional building block, in the design and synthesis of potent and selective kinase inhibitors. We will explore its physicochemical properties, mechanistic basis for kinase interaction, and provide a detailed, field-proven protocol for its incorporation into a lead compound, using amide bond formation as a representative synthetic step.
Introduction: The Thiazole Advantage in Kinase Inhibition
The 2-aminothiazole motif is a "privileged" structure in medicinal chemistry, most notably exemplified by the pan-Src kinase inhibitor Dasatinib. Its prevalence stems from the specific structural and electronic features of the thiazole ring system which allow it to serve as an effective bioisostere for the adenine region of ATP. Thiazole derivatives have demonstrated a high potential for interacting with various protein kinases, leading to the exploration of numerous structural modifications to achieve desired potency and selectivity.[1][2]
The building block, this compound, offers three distinct points for chemical diversification:
-
The 2-(aminomethyl) group: Acts as a key hydrogen bond donor and can be functionalized to interact with the solvent-exposed region or other nearby pockets.
-
The thiazole ring: A rigid, planar core that can engage in hydrogen bonding via its nitrogen atom with the kinase hinge region, mimicking the interactions of the purine core of ATP.
-
The 5-carboxylic acid group: Provides a crucial anchor point for amide coupling, enabling the introduction of various substituents to target the hydrophobic regions of the ATP binding site and enhance selectivity.[3]
Physicochemical Properties
Understanding the fundamental properties of the building block is critical for reaction design and formulation.
| Property | Value | Source |
| IUPAC Name | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid | PubChem |
| Molecular Formula | C₅H₆N₂O₂S | PubChem |
| Molecular Weight | 158.18 g/mol | PubChem |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in DMSO, limited solubility in water and methanol | Supplier Data |
| pKa (approx.) | Carboxylic Acid: ~3.5; Aminomethyl: ~8.5 | Estimated |
The Thiazole Scaffold in Kinase Binding: A Mechanistic Overview
The efficacy of the 2-(aminomethyl)thiazole scaffold lies in its ability to form specific, high-affinity interactions within the kinase ATP-binding pocket. The aminothiazole core is a potent hinge-binder, a critical interaction for kinase inhibition.
The core mechanism involves the thiazole nitrogen acting as a hydrogen bond acceptor, engaging with the backbone amide protons of the kinase "hinge" region. This interaction is fundamental for anchoring the inhibitor. The 2-amino group can act as an additional hydrogen bond donor, further stabilizing the inhibitor-kinase complex. The substituent introduced via the 5-carboxylic acid is directed towards a hydrophobic pocket, often a key determinant of inhibitor selectivity across the kinome.
Protocol: Synthesis of a Representative Kinase Inhibitor via Amide Coupling
This protocol details the synthesis of an N-aryl thiazole carboxamide, a common motif in kinase inhibitors, using this compound. This reaction is a standard amide bond formation facilitated by a coupling agent. [4][5] Objective: To couple this compound with a substituted aniline (e.g., 2-chloro-6-methylaniline, a fragment from Dasatinib) to form the corresponding amide.
Materials & Reagents:
-
This compound hydrochloride
-
2-Chloro-6-methylaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Self-Validating System: The success of this protocol is validated at each major step. The reaction progress is monitored by TLC. The final product's identity and purity are confirmed by NMR and Mass Spectrometry, which should match the expected values for the target compound.
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq), HOBt (1.2 eq), and anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Causality: Anhydrous conditions are crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing yield. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present. [5]
-
-
Amine and Base Addition: Add 2-chloro-6-methylaniline (1.1 eq) to the mixture. Then, add DIPEA (3.0 eq) dropwise while stirring.
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. An excess is used to ensure the reaction medium remains basic.
-
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Causality: EDC is a carbodiimide coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. [6]The reaction is performed at 0 °C to control the rate of reaction and minimize the formation of byproducts.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The disappearance of the starting aniline is a key indicator of reaction completion.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted HOBt and acidic impurities. c. Wash with brine (1x) to remove residual water. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: This aqueous work-up is essential to remove the water-soluble reagents (EDC urea byproduct, HOBt, salts) from the desired organic-soluble product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure amide product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Caption: General workflow for the EDC/HOBt mediated amide coupling protocol.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into achieving kinase inhibitor potency and selectivity. [7][8]
-
Position 2 (Amino Group): Acylation or substitution on the aminomethyl group can be used to probe the solvent-exposed region. In the development of Dasatinib, this position was coupled with a hydroxyethyl piperazine moiety via a pyrimidine linker to enhance potency and solubility. [3]* Position 5 (Carboxamide): The nature of the aryl or alkyl group attached to the carboxamide is critical for selectivity. For instance, in Aurora kinase inhibitors, substitutions on the N-phenyl ring directly influence potency. [9][10]Sterically demanding groups, like the 2-chloro-6-methylphenyl group in Dasatinib, can induce a specific conformation in the kinase that enhances binding affinity. [11]* Position 4 (Thiazole Ring): While the parent building block is unsubstituted at C4, adding small alkyl groups (e.g., methyl) can be used to fine-tune van der Waals interactions within the active site.
Caption: Key modification points for SAR studies on the thiazole scaffold.
Case Study: Targeting Aurora and Cyclin-Dependent Kinases
The 2-aminothiazole scaffold is a validated core for inhibitors of several important kinase families.
-
Aurora Kinases: These are serine/threonine kinases crucial for mitotic progression, making them attractive oncology targets. [12]Several series of 2-aminothiazole derivatives have shown potent inhibition of Aurora A and B kinases. [9][10][13]The SAR for these inhibitors often involves an N-phenyl-pyrimidinylamino moiety at the 2-position of the thiazole ring. [10]* Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a proven anti-cancer strategy. [1]Diaminothiazole-based compounds have been developed as potent and selective CDK11 inhibitors, demonstrating that this scaffold can be optimized to target specific members of this large kinase family. [14]
Troubleshooting and Safety
| Issue | Potential Cause | Solution |
| Low Reaction Yield | Incomplete activation of carboxylic acid; moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Use fresh EDC. Consider adding a second portion of EDC after 4-6 hours. |
| Multiple Byproducts | Side reaction of activated intermediate; impurity in starting materials. | Run the reaction at 0°C for a longer initial period. Check the purity of the aniline and carboxylic acid starting materials. |
| Difficult Purification | EDC urea byproduct is co-eluting with the product. | If the urea byproduct is insoluble, attempt to filter it out before work-up (e.g., by diluting with dichloromethane). Alternatively, use a water-soluble carbodiimide like EDC, which allows the urea byproduct to be removed in the aqueous wash. |
Safety:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
EDC is a sensitizer and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).
- Abdel-Maksoud, M. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- Anonymous. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.
- Das, J., Chen, P., Norris, D., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry.
- Klinder, K., Gschaidmeier, H., et al. (2011).
- Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- Anonymous. (n.d.). Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
- Goud, B. S., et al. (2023).
- Anonymous. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Chen, P., et al. (2010).
- Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Anonymous. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Tellew, J. E., et al. (2012). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Radi, M., et al. (2019). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules.
- Kumar, V., et al. (2022).
- Anonymous. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Anonymous. (2024).
- Harrington, E. A., et al. (2008). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
- Nabet, B., et al. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry.
- Anonymous. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
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Application Note & Protocols: Synthesis of Dasatinib Intermediates from 2-Aminothiazole-5-Carboxamides
Abstract
This document provides a detailed guide for the synthesis of key intermediates of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor. Focusing on methodologies starting from 2-aminothiazole-5-carboxamide derivatives, we present two primary, field-proven synthetic routes to the core intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Furthermore, we detail the subsequent coupling reaction to form the penultimate intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each synthetic choice. The protocols are supported by data tables, mechanistic diagrams, and references to authoritative scientific literature.
Introduction to Dasatinib and its Synthesis
Dasatinib, marketed as Sprycel®, is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Unlike its predecessor, imatinib, which binds to the inactive conformation of the Bcr-Abl kinase, dasatinib effectively inhibits the active form of the enzyme, allowing it to overcome many forms of imatinib resistance.[1]
The molecular architecture of dasatinib is a convergence of three key fragments: a 2-aminothiazole-5-carboxamide core, a substituted pyrimidine ring, and a hydroxyethylpiperazine side chain. The efficient construction of the central thiazole carboxamide and its subsequent elaboration are critical to the overall efficiency of the dasatinib synthesis. The primary intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , serves as the foundational scaffold upon which the pyrimidine and piperazine moieties are installed.[2]
This application note delineates robust and scalable synthetic strategies for producing this crucial intermediate and its subsequent derivative, providing detailed protocols amenable to both research and process development scales.
Overall Synthetic Strategy
The synthesis of dasatinib intermediates from a 2-aminothiazole-5-carboxamide scaffold follows a convergent strategy. The core intermediate (3 ) is first synthesized, and then coupled with a substituted pyrimidine (4 ) to yield the penultimate intermediate (5 ), which is then ready for the final coupling with 1-(2-hydroxyethyl)piperazine.
Caption: Convergent synthesis pathway for Dasatinib.
Synthesis of Core Intermediate: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Two principal methods have proven effective for the synthesis of this core structure. The choice between them often depends on the available starting materials, scale, and desired purity profile.
Method A: Hantzsch-Type Thiazole Synthesis via Acrylamide Precursor
This modern approach builds the thiazole ring directly onto the N-aryl carboxamide backbone. It is highly efficient and avoids the often-problematic direct amidation of a sterically hindered aniline.[1][2] The key steps involve the formation of an N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide intermediate, followed by bromination and a one-pot cyclization with thiourea.[3][4]
Caption: Workflow for Hantzsch-type synthesis of the core intermediate.
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
To a stirred solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.2 eq) in tetrahydrofuran (THF), cool the mixture to 0-5 °C.[1]
-
Slowly add a solution of 3-ethoxyacryloyl chloride (1.1 eq) in THF, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography. A typical yield is around 74%.[1]
Protocol 2: One-Pot Bromination and Cyclization
-
Dissolve N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a mixture of dioxane and water.[1][2]
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in portions, ensuring the temperature remains below 25 °C.[2]
-
Stir the mixture for 4-6 hours at room temperature. Monitor the disappearance of the starting material by TLC.
-
Add thiourea (1.1 eq) to the reaction mixture.[2]
-
Heat the mixture to reflux (approx. 90-100 °C) and maintain for 5-7 hours until the reaction is complete.[2]
-
Cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration, wash with water, and dry to afford the desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Excellent yields of 95% have been reported for this step.[1]
Method B: Amide Coupling from a Pre-formed Thiazole Ring
This classical approach involves forming the amide bond between a pre-existing 2-aminothiazole-5-carboxylic acid and 2-chloro-6-methylaniline. Due to the low nucleophilicity and steric hindrance of the aniline, this route requires protection of the 2-amino group and activation of the carboxylic acid.[1][5]
Caption: Workflow for amide coupling synthesis of the core intermediate.
Protocol 3: Synthesis via Amide Coupling
-
Protection: React ethyl 2-aminothiazole-5-carboxylate (1.0 eq) with a suitable protecting group reagent, such as benzyl chloroformate (Cbz-Cl) (1.5 eq), in the presence of a base like sodium bicarbonate in a solvent like dichloromethane.[6][7] Isolate the protected ester.
-
Hydrolysis: Dissolve the protected ester in a mixture of THF/methanol and add an aqueous solution of NaOH (2.0 eq). Stir at 30-40 °C for 8-12 hours until hydrolysis is complete.[6] Acidify the mixture with HCl to precipitate the carboxylic acid, which is then filtered and dried.
-
Amide Coupling: Suspend the protected carboxylic acid (1.0 eq) in pyridine and cool to 0-5 °C. Add an activating agent such as methanesulfonyl chloride (1.1 eq) dropwise.[5][6] After stirring for several hours, add 2-chloro-6-methylaniline (1.1 eq) and heat the reaction to 80 °C for 8 hours.[6] Work up by removing pyridine under reduced pressure and triturating the residue with methanol/water to isolate the protected intermediate.
-
Deprotection: The Cbz group can be removed under various conditions, such as using aluminum trichloride-anisole, to yield the final product.[7]
Comparison of Synthetic Methods
| Feature | Method A (Hantzsch-Type) | Method B (Amide Coupling) |
| Key Advantage | High overall yield, avoids difficult coupling step. | Utilizes readily available starting materials. |
| Key Challenge | Handling of NBS and acryloyl chloride. | Sterically hindered amide coupling can be low-yielding.[1] |
| Number of Steps | 2-3 steps | 3-4 steps (including protection/deprotection) |
| Typical Yield | High (often >70% overall)[1] | Moderate to Good (can vary significantly) |
| Scalability | Generally considered highly scalable.[1] | Can be challenging to scale due to coupling step. |
Synthesis of Penultimate Intermediate
The penultimate intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide , is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of the core thiazole intermediate with 4,6-dichloro-2-methylpyrimidine.
The reaction requires a strong base to deprotonate the 2-amino group of the thiazole, thereby generating a potent nucleophile that attacks the electron-deficient pyrimidine ring. Low temperatures are crucial to control the reaction's exothermicity and selectivity.
Caption: Key components of the SNAr coupling reaction.
Protocol 4: SNAr Coupling Reaction
-
Charge a reaction vessel with anhydrous tetrahydrofuran (THF) and cool it to -25 °C under an inert nitrogen atmosphere.[8]
-
Carefully add potassium hydride (KH, 30% dispersion in mineral oil) (1.1 eq) to the cold THF and stir for 10 minutes.[8]
-
Slowly add a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in THF, ensuring the internal temperature is maintained at -25 °C.
-
After the addition is complete, stir the resulting slurry for 30 minutes.
-
Add a solution of 4,6-dichloro-2-methylpyrimidine (1.05 eq) in THF, again maintaining the low temperature.[8]
-
Allow the reaction mixture to stir at -10 °C for approximately 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by slurry in a suitable solvent (e.g., methanol) or by column chromatography to yield the pure penultimate intermediate.[1] An 86.4% yield has been reported for this transformation.[1]
Key Process Parameters
| Parameter | Condition | Rationale / Causality |
| Base | Potassium Hydride (KH), Sodium tert-butoxide (NaOtBu)[8][9] | A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H of the 2-aminothiazole. |
| Solvent | Anhydrous THF | An aprotic solvent is necessary to prevent quenching the strong base and to solubilize the reagents. |
| Temperature | -25 °C to -10 °C[8] | Controls the exothermic reaction, prevents side reactions (e.g., double substitution on the pyrimidine), and ensures regioselectivity. |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents the strong base from reacting with atmospheric moisture and CO2. |
Conclusion
The synthetic routes outlined in this application note provide robust and reproducible methods for obtaining key intermediates for the synthesis of Dasatinib. The Hantzsch-type synthesis (Method A) offers an efficient and high-yielding pathway to the core 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate, particularly suitable for large-scale production. The subsequent SNAr coupling is a reliable transformation, provided that stringent control over temperature and anhydrous conditions is maintained. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize these protocols for their specific laboratory or manufacturing environments.
References
-
Chen, B. C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. Retrieved January 17, 2026, from [Link]
- Google Patents. (2014). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
- Google Patents. (n.d.). CN109265455B - Preparation method of dasatinib.
-
Liu, Z., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(6), 378-384. Retrieved January 17, 2026, from [Link]
-
viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
- Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
-
Ali, M. A., et al. (2015). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Molecules, 20(8), 14858-14875. Retrieved January 17, 2026, from [Link]
-
Patsnap. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved January 17, 2026, from [Link]
-
Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Acta Pharmaceutica, 71(1), 1-28. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). Retrieved January 17, 2026, from [Link]
-
Scite.ai. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis route 2 of dasatinib. Retrieved January 17, 2026, from [Link]
-
SciSpace. (2009). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). EP2918584A1 - Process and intermediates for the preparation of dasatinib.
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis route 3 of dasatinib. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
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- 3. scite.ai [scite.ai]
- 4. (PDF) A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib (2009) | Bang-Chi Chen | 16 Citations [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Google Patents [patents.google.com]
- 8. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]
- 9. vixra.org [vixra.org]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in 2-(Aminomethyl)thiazole-5-carboxylic Acid
Introduction: Unlocking the Potential of a Privileged Scaffold
2-(Aminomethyl)thiazole-5-carboxylic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] Its structure is built upon a thiazole ring, a heterocyclic motif widely regarded as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds, where it often enhances metabolic stability and binding affinity.[1] The molecule presents two key reactive sites: a nucleophilic primary amine at the 2-position's methyl group and an acidic carboxylic acid at the 5-position. This dual functionality makes it a highly versatile building block for creating libraries of complex molecules, particularly in the search for novel therapeutic agents.[1][2]
The primary challenge in harnessing this scaffold's potential lies in achieving chemoselective modification.[3] Direct derivatization of the carboxylic acid can be complicated by the reactivity of the aminomethyl group, which can lead to undesired side reactions or polymerization. Therefore, a robust and strategic approach is required to selectively modify the carboxylic acid while the amine remains unaltered. This guide provides a detailed technical overview and field-proven protocols for the derivatization of the carboxylic acid group, focusing on a validated protection-derivatization-deprotection strategy.
The Core Challenge: Achieving Chemoselectivity
The successful derivatization of this compound hinges on controlling the reactivity of its two functional groups. The aminomethyl group is a potent nucleophile, while the carboxylic acid can be converted into various electrophilic species (e.g., acyl chlorides, activated esters).[1] Attempting to directly couple the carboxylic acid with another amine, for instance, would create a competitive environment where the molecule could react with itself.
To circumvent this, a protecting group strategy is employed.[4][5] This involves temporarily "masking" the reactive amine with a chemical moiety that is stable under the conditions required for carboxylic acid derivatization but can be cleanly removed later.[4] The tert-butoxycarbonyl (Boc) group is an exemplary choice for protecting amines due to its ease of installation, stability in a wide range of non-acidic reaction conditions, and straightforward removal using mild acid.[3][6]
The overall workflow is a logical three-stage process:
-
Protection: Selectively protect the aminomethyl group.
-
Derivatization: Modify the now-accessible carboxylic acid group.
-
Deprotection: Remove the protecting group to reveal the final, derivatized molecule.
Caption: General workflow for selective carboxylic acid derivatization.
Part 1: Protection of the Aminomethyl Group (N-Boc Protection)
Principle: The first critical step is the protection of the primary amine. This is achieved by reacting this compound with di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride, in the presence of a base. The nucleophilic amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a stable tert-butyl carbamate.
Sources
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- 4. Protective Groups [organic-chemistry.org]
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- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-(Aminomethyl)thiazole-5-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)thiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable heterocyclic building block. As a molecule of significant interest in medicinal chemistry, its efficient synthesis is paramount.[1][2] This document provides in-depth, field-proven insights based on established chemical principles to address the practical challenges encountered during its preparation.
Overview of the Synthetic Strategy
The synthesis of this compound typically involves a multi-step sequence. A common and robust approach begins with the construction of the thiazole core, followed by functional group manipulations to install the aminomethyl and carboxylic acid moieties. The most prevalent method for forming the thiazole ring is the Hantzsch Thiazole Synthesis.[3][4][5]
A generalized synthetic pathway is outlined below. It often starts with the synthesis of an ester precursor, ethyl 2-aminothiazole-5-carboxylate, which is then chemically modified. The aminomethyl group is typically introduced by converting the 2-amino group into a suitable precursor (like a nitrile or a bromomethyl group) followed by reduction or substitution. The final step is the hydrolysis of the ester to yield the target carboxylic acid.
Sources
Technical Support Center: Purification of 2-(Aminomethyl)thiazole-5-carboxylic Acid by Recrystallization
Welcome to the technical support center for the purification of 2-(Aminomethyl)thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this versatile chemical building block. As a molecule possessing both a basic aminomethyl group and an acidic carboxylic acid group, its purification can present unique challenges.[1] This guide will equip you with the knowledge to overcome these hurdles and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What makes the recrystallization of this compound challenging?
A1: The primary challenge arises from its zwitterionic nature at its isoelectric point. The presence of both a primary amine and a carboxylic acid means the molecule can form strong intermolecular hydrogen bonds, behaving much like an amino acid.[2] This can lead to high lattice energy, making it sparingly soluble in many common organic solvents at room temperature, but potentially highly soluble in hot, polar solvents like water and alcohols. This unique solubility profile requires careful solvent selection to achieve good recovery and purity.
Q2: What are the most promising solvent systems for the recrystallization of this compound?
A2: Based on literature for similar aminothiazole derivatives, a good starting point for solvent screening includes polar protic solvents, aprotic polar solvents, and binary mixtures. A patent for related compounds suggests solvents such as C1-C6 alcohols (e.g., methanol, ethanol), water, or mixtures thereof.[3] Tetrahydrofuran (THF) and ester-based solvents (e.g., ethyl acetate) are also mentioned as potentially suitable.[3] Given the compound's polarity, highly nonpolar solvents like alkanes (e.g., hexane) are more likely to be effective as anti-solvents in a mixed-solvent system.[3]
Q3: What are the likely impurities I need to remove?
A3: Impurities can originate from the synthetic route. Common syntheses of aminothiazoles, such as the Hantzsch synthesis, may leave unreacted starting materials like α-halocarbonyl compounds and thiourea.[4] Side reactions can also lead to the formation of regioisomers.[4] If protecting groups like Boc are used for the amine, incomplete deprotection can result in Boc-protected impurities.[5]
Q4: How can I monitor the purity of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing purity and quantifying impurities. Thin-Layer Chromatography (TLC) can be a quick, qualitative check, though zwitterionic compounds can sometimes streak on silica gel. Using a mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can help to obtain sharper spots. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of the main component and any impurities.[1]
Troubleshooting Guides
Problem 1: "Oiling Out" - The Compound Separates as a Liquid Instead of Crystals
"Oiling out" is a common issue where the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to the compound being highly insoluble in the hot solvent or the presence of impurities that disrupt crystal formation.
Causality and Solutions:
-
High Solute Concentration: If the solution is supersaturated to a great extent, the molecules may not have enough time to orient themselves into a crystal lattice.
-
Solution: Add a small amount of hot solvent back to the solution to just below the saturation point and allow it to cool more slowly.
-
-
Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the melting point of your compound and preventing crystallization.
-
Solution: Consider a pre-purification step. If the impurities are significantly different in polarity, a simple acid-base extraction could be effective. For more closely related impurities, column chromatography might be necessary.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for your compound's solubility profile.
-
Solution: Experiment with a different solvent system. If you are using a single solvent, try a binary mixture. A good approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble) until the solution becomes turbid. Then, reheat to clarify and cool slowly. Common mixed solvent pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[6]
-
Problem 2: Poor or No Crystal Formation Upon Cooling
After dissolving your compound in a suitable hot solvent, you may find that no crystals form even after the solution has cooled to room temperature or below.
Causality and Solutions:
-
Solution is Too Dilute: You may have used too much solvent to dissolve the compound.
-
Solution: Gently evaporate some of the solvent to increase the concentration of your compound. This can be done by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial seed or a surface to begin.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
-
Slow Crystallization Kinetics: Some compounds are inherently slow to crystallize.
-
Solution: Be patient. Allow the solution to stand undisturbed for a longer period, even a few days. Storing the flask in a refrigerator or freezer can also help to induce crystallization, but slow cooling is generally preferred for larger, purer crystals.
-
Problem 3: Low Recovery of Crystalline Product
While the purity of the obtained crystals may be high, a low yield can be a significant issue, especially when working with valuable materials.
Causality and Solutions:
-
Compound is Too Soluble in the Cold Solvent: A significant portion of your product may remain dissolved in the mother liquor even after cooling.
-
Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to minimize solubility. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
-
Premature Crystallization: The compound may have crystallized on the filter paper or in the funnel during hot filtration (if performed).
-
Solution: Preheat the filtration apparatus (funnel and filter flask) with hot solvent before filtering the hot solution. This will help to keep the compound dissolved during the filtration process.
-
-
Incomplete Precipitation: The pH of the solution can significantly affect the solubility of zwitterionic compounds.
-
Solution: For this compound, ensure the pH of the solution is at or near its isoelectric point to minimize its solubility in aqueous-based solvent systems. You may need to adjust the pH with a dilute acid or base.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of the chosen solvent (e.g., ethanol).
-
Dissolution: Gently heat the mixture. If the compound dissolves completely, it is a potential candidate.
-
Cooling: Allow the solution to cool to room temperature and then in an ice bath. If a good yield of crystals forms, the solvent is suitable.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent, e.g., methanol) and one in which it is insoluble (the "poor" or "anti-solvent," e.g., diethyl ether).
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).
-
Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect and dry the crystals as described in the single-solvent protocol.
-
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization Screening
| Solvent/System | Type | Rationale |
| Water | Polar Protic | High potential to dissolve at high temperatures due to H-bonding. |
| Ethanol/Methanol | Polar Protic | Good general-purpose solvents for polar organic molecules.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Mentioned as a suitable solvent for similar compounds.[3] |
| Ethanol/Water | Mixed-Solvent | Allows for fine-tuning of polarity to optimize solubility.[6] |
| Methanol/Diethyl Ether | Mixed-Solvent | A "good" polar solvent with a "poor" nonpolar anti-solvent.[6] |
| Ethyl Acetate/Hexane | Mixed-Solvent | A moderately polar solvent with a nonpolar anti-solvent.[3] |
Visualization of Workflows
Diagram 1: Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Diagram 2: Troubleshooting Logic
Sources
- 1. benchchem.com [benchchem.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
Technical Support Center: Hantzsch Thiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this robust reaction for the synthesis of thiazole-containing compounds. Here, we address common challenges, provide in-depth troubleshooting guides, and explain the chemical principles behind the side reactions you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch synthesis is giving a very low yield or failing to proceed to completion. What are the primary causes?
A1: Low conversion is a common issue that can almost always be resolved by systematically investigating a few key parameters. The Hantzsch synthesis, while generally high-yielding, is sensitive to reaction conditions and reactant quality.[1][2]
-
Purity of Reactants: The α-haloketone and thioamide starting materials are the most critical components. Impurities can introduce competing side reactions, poisoning the reaction pathway.[3] We strongly recommend verifying the purity of your starting materials by NMR or another suitable analytical method. If purity is questionable, purification by distillation or recrystallization is advised.
-
Reaction Temperature: The reaction often requires an initial energy input to overcome the activation barrier for the initial SN2 attack.[2][3] If you are running the reaction at room temperature and observing poor conversion, a modest increase in heat is the first recommended step. Modern approaches using microwave irradiation have been shown to significantly reduce reaction times and improve yields by providing efficient and uniform heating.[3]
-
Solvent Choice: The polarity of the solvent is crucial. Protic solvents like ethanol and methanol are standard choices as they facilitate the condensation and dehydration steps. However, a solvent screen is highly recommended for challenging substrates.[3] Solvents like dimethyl carbonate (DMC) or even solvent-free conditions have proven effective for specific applications.[3][4]
Q2: I'm using an N-substituted thiourea and have isolated an unexpected regioisomer. How can I control the selectivity?
A2: This is a classic and well-documented challenge in Hantzsch synthesis involving unsymmetrical thioamides. Condensation with an α-haloketone can lead to two potential regioisomers: the expected 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is highly dependent on the acidity of the reaction medium.[5]
-
For 2-(N-substituted amino)thiazoles (Kinetic Product): Conduct the reaction in a neutral solvent such as ethanol or methanol.[5] This is the standard pathway and typically favors the formation of the 2-amino isomer.
-
For 3-substituted 2-imino-2,3-dihydrothiazoles (Thermodynamic Product): Performing the reaction under strongly acidic conditions will favor the formation of this isomer.[5] A common and effective condition is using a mixture of 10M HCl in ethanol.[5] The acid protonates the nitrogen of the intermediate, directing the cyclization differently.
Caption: Control of Regioselectivity by Reaction Acidity.
Q3: My reaction mixture turns dark brown or black, and I'm isolating tar-like material instead of a clean product. What's happening?
A3: Significant darkening or tar formation is indicative of decomposition.[6] This typically occurs when the reaction is heated too aggressively or for an extended period. The intermediates in the Hantzsch synthesis can be susceptible to polymerization or degradation under harsh conditions.
-
Monitoring is Key: The most effective way to prevent this is by closely monitoring the reaction's progress using Thin Layer Chromatography (TLC).[7] Track the consumption of your limiting reagent. Once it has been consumed, work up the reaction promptly.
-
Temperature Control: If you suspect decomposition, reduce the reaction temperature. A lower temperature may require a longer reaction time but will often provide a cleaner product profile.[3]
Troubleshooting Guide: Specific Side Products & Solutions
Issue 1: Formation of Bis(2-amino-thiazolyl) Disulfide Byproducts
You may occasionally observe a dimeric byproduct, particularly during workup or if the reaction is exposed to air for prolonged periods. This is often a disulfide formed by the oxidative coupling of two thiazole molecules. While some methods intentionally synthesize these compounds, their formation as a byproduct indicates undesired oxidative conditions.[8]
Causality: The 2-aminothiazole product, especially if it contains a free thiol group or can tautomerize to a thiol-like form, can be susceptible to oxidation. The presence of oxidizing agents, metal impurities, or even atmospheric oxygen during a lengthy workup can facilitate the formation of a disulfide (S-S) bond between two molecules.
Troubleshooting Protocol:
-
Degas Solvents: Before starting the reaction, sparge your solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon, especially if heating for an extended time.
-
Workup Efficiency: Minimize the duration of the aqueous workup and exposure to air. After quenching the reaction, proceed with extraction and isolation as quickly as possible.
-
Reductive Additives: If the problem persists, consider adding a small amount of a mild reducing agent like sodium thiosulfate during the aqueous workup to quench any oxidizing species.
Issue 2: Hydrolysis of the α-Haloketone
In aqueous or highly protic solvents, particularly with extended reaction times, the α-haloketone can undergo hydrolysis to form the corresponding α-hydroxyketone. This non-reactive species will not participate in the thiazole synthesis, thus reducing your overall yield.
Causality: The α-carbon of the haloketone is electrophilic and susceptible to nucleophilic attack not only by the thioamide but also by water or other nucleophilic species present in the reaction mixture.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: While protic solvents are used, ensure they are of high purity and reasonably dry. Avoid adding excessive water unless it is a specific requirement of a modified procedure.[9]
-
Stoichiometry: A slight excess of the thioamide can sometimes help to ensure it outcompetes water as the nucleophile. A 1.1 to 1.5 molar excess of the thioamide is a common starting point.[1]
-
Reaction Time: As with decomposition, monitor the reaction by TLC and stop it once the limiting reagent is consumed to minimize the time for this side reaction to occur.
Optimization Parameters at a Glance
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Impact |
| Temperature | Room Temp to Reflux[1][6] | Start low and gradually increase. Use microwave for rapid, uniform heating.[3] | Yield, Reaction Rate, Side Products. Too high can cause decomposition. |
| Solvent | Ethanol, Methanol[1][6] | Screen solvents (e.g., DMC, EtOH/H₂O, solvent-free) for optimal solubility and reactivity.[3][4][9] | Yield, Solubility, Reaction Rate. Polarity is key for cyclization. |
| Acidity | Neutral (self-generated HBr) | Add strong acid (e.g., 10M HCl) to control regioselectivity with N-substituted thioureas.[5] | Regioselectivity. Crucial for directing cyclization pathway. |
| Catalyst | None (Classical) | Use catalysts like silica-supported tungstosilicic acid for improved rates and yields in MCRs.[9][10] | Reaction Rate, Yield. Can enable milder conditions. |
Validated Experimental Protocols
Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established procedures and serves as a reliable baseline for the classic Hantzsch synthesis.[1]
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes). The reaction is typically complete within 30-60 minutes.
-
Workup: Allow the reaction to cool to room temperature. Slowly pour the mixture into a beaker containing 30 mL of a 5% aqueous sodium carbonate solution to neutralize the HBr formed and precipitate the product.[2]
-
Isolation: Stir the resulting suspension for 15 minutes. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold water (2 x 15 mL) to remove any inorganic salts. Allow the solid to air dry on the funnel or on a watch glass. The product is often pure enough for characterization without further purification.
Caption: Standard Hantzsch Synthesis Workflow.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Bouherrou, S., et al. (2016).
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). RSC Advances.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PMC - NIH. Retrieved from [Link]
- Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111.
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]
- Siddiqui, N., et al. (2008). Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides. Acta Poloniae Pharmaceutica, 65(4), 441-445.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences.
-
Hantzsch Dihydropyridin-Synthese. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. (2022). PMC - NIH. Retrieved from [Link]
- Liu, L., et al. (2016). Efficient synthesis of benzothiazole derivatives by reaction of bis(2-aminophenyl) disulfides and aldehydes mediated by NaSH under microwave irradiation.
-
Hantzsch-like synthesis of novel bis(hexahydroacridine-1,8-diones), bis(tetrahydrodipyrazolo[3,4- b :4′,3′- e ]pyridines), and bis(pyrimido[4,5- b ]quinolines) incorporating thieno[2,3- b ]. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 8. Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-(Aminomethyl)thiazole-5-carboxylic Acid Coupling Reactions
Welcome to our dedicated technical guide for researchers and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the amide coupling of 2-(Aminomethyl)thiazole-5-carboxylic acid. We will move beyond simple procedural lists to explore the chemical principles governing this transformation, empowering you to diagnose issues and rationally design reaction conditions for optimal success.
Frequently Asked Questions (FAQs) & Troubleshooting
The unique zwitterionic character of this compound, possessing both a basic primary amine and an acidic carboxylic acid on a heterocyclic scaffold, presents specific challenges in amide bond formation. This guide addresses the most common issues encountered in the field.
Q1: My coupling reaction is resulting in low or no yield. What are the primary factors to investigate?
Low yield in this specific coupling is a frequent issue and typically stems from three root causes: ineffective carboxylic acid activation, low nucleophilicity of the amine coupling partner, or competing side reactions.[1] A systematic approach is crucial for diagnosis.
-
Cause 1: Ineffective Carboxylic Acid Activation. The carboxyl group must be converted into a highly reactive intermediate (like an active ester) to be susceptible to nucleophilic attack by the amine.[2] If the coupling reagent is degraded, used in insufficient amounts, or is simply not potent enough for your system, the reaction will fail.[1]
-
Cause 2: Amine Unavailability (Protonation). This is a critical and often overlooked issue with zwitterionic starting materials. The carboxylic acid moiety can protonate the aminomethyl group, rendering it a non-nucleophilic ammonium salt. Similarly, the amine coupling partner can be protonated by any adventitious acid. A non-nucleophilic base is essential to neutralize these salts and free the amine to react.[1]
-
Cause 3: Steric Hindrance. If either the this compound or, more commonly, the amine coupling partner possesses bulky substituents near the reactive centers, the reaction rate can be significantly diminished.[3]
-
Cause 4: Hydrolysis. The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in solvents or reagents will quench the intermediate, reverting it to the starting carboxylic acid and halting the reaction.[1]
Below is a workflow to systematically troubleshoot a low-yielding reaction.
Sources
Technical Support Center: Boc Deprotection of 2-(Aminomethyl)thiazole-5-carboxylic Acid
Welcome to the technical support center for the deprotection of Boc-protected 2-(aminomethyl)thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this transformation. The inherent functionalities of the thiazole ring, the primary amine, and the carboxylic acid present a unique set of considerations that require careful optimization for a successful and clean deprotection.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and extensive field experience.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from this compound.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is sluggish or incomplete. What are the primary causes and how can I drive the reaction to completion?
A1: Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue:
-
Insufficient Acid Strength or Stoichiometry: The standard method for Boc deprotection relies on acid-catalyzed cleavage.[2] If the acid is too weak or used in substoichiometric amounts, the reaction may not proceed to completion. The basic nitrogen on the thiazole ring can quench some of the acid, necessitating the use of excess acid.
-
Reaction Temperature and Time: While many Boc deprotections occur at room temperature, some substrates may require longer reaction times or gentle heating to achieve full conversion.[2]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate. Dichloromethane (DCM) is a common choice, but alternatives like dioxane or methanol can sometimes be more effective.[2]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the equivalents of trifluoroacetic acid (TFA) or consider using a stronger acid system like HCl in dioxane.[3]
-
Elevate Temperature: If the reaction is slow at room temperature, consider gentle heating to 40-50 °C, while carefully monitoring for side product formation.[2]
-
Monitor the Reaction: Utilize Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the product to determine the optimal reaction time.[2][3] Staining TLC plates with ninhydrin is particularly effective for visualizing the newly formed primary amine.[3]
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction of concern is the alkylation of the electron-rich thiazole ring by the tert-butyl cation generated during the deprotection.[4] Other nucleophilic sites on your molecule could also be susceptible to this side reaction.
Minimization Strategies:
-
Use a Scavenger: The addition of a cation scavenger, such as triethylsilane (TES) or anisole, can effectively trap the tert-butyl cation and prevent unwanted alkylation.
-
Lower Reaction Temperature: Performing the deprotection at 0 °C can significantly reduce the rate of side reactions.[2]
-
Optimize Acid Concentration: Using the minimum effective concentration of acid can help suppress side product formation.
Q3: The thiazole ring in my molecule seems to be degrading under the acidic conditions. Is this a known issue?
A3: While thiazoles are generally considered aromatic and stable, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to ring-opening or other degradation pathways. Thiazoles are more stable than the corresponding oxazoles but are not completely inert.[5]
Preventative Measures:
-
Milder Acidic Conditions: Employing weaker acids or more dilute solutions of strong acids can mitigate degradation.[2]
-
Reaction Monitoring: Closely monitor the reaction to avoid unnecessarily long exposure to acidic conditions once the deprotection is complete.
-
Alternative Methods: If acid sensitivity is a major concern, consider non-acidic deprotection methods (see Q4).
Q4: My substrate contains other acid-sensitive functional groups. How can I selectively deprotect the Boc group?
A4: When other acid-labile groups such as tert-butyl esters or acetals are present, standard strong acid conditions are not suitable.[3] Several milder, more selective methods can be employed:
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection and is tolerant of many other functional groups.[2][6][7]
-
Lewis Acids: Reagents like ZnBr₂ in DCM can sometimes offer selectivity for Boc deprotection over other acid-sensitive groups, although N-Boc groups have been shown to be labile under these conditions as well.[8][9]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine under vacuum can effect deprotection, though this is not universally applicable and may not be suitable for thermally sensitive molecules.[10]
-
Catalyst-Free Water-Mediated Deprotection: Refluxing in water has been reported as a green and neutral method for N-Boc deprotection for some substrates.[11][12]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
The generation of the electrophilic tert-butyl cation is the root cause of potential side reactions. The effectiveness of scavengers lies in their ability to react with this cation before it can alkylate the desired product or other sensitive moieties.
IV. References
-
PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved January 17, 2026, from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved January 17, 2026, from [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 17, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 17, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 17, 2026, from [Link]
-
OSTI.GOV. (2018). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved January 17, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 17, 2026, from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 17, 2026, from [Link]
-
PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*. Retrieved January 17, 2026, from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved January 17, 2026, from [Link]
-
Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (2002). A mild and selective method for N-Boc deprotection. Retrieved January 17, 2026, from [Link]
-
Chem-Impex. (n.d.). Thiazole-5-carboxylic acid. Retrieved January 17, 2026, from [Link]
-
2-N-Boc-amino-thiazole-5-carboxylic acid. (n.d.). Retrieved January 17, 2026, from [Link]
-
The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved January 17, 2026, from [Link]
-
DergiPark. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Retrieved January 17, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: HPLC Purification of 2-(Aminomethyl)thiazole-5-carboxylic Acid Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the HPLC purification of 2-(aminomethyl)thiazole-5-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this class of compounds. Due to their unique chemical nature, these molecules require careful consideration of chromatographic conditions to achieve optimal separation and purity.
The core structure, featuring a basic aminomethyl group and an acidic carboxylic acid, imparts a zwitterionic character.[1][2][3] This, combined with the overall polarity of the thiazole ring system, makes purification by standard reversed-phase (RP) HPLC non-trivial. Common issues include poor retention, severe peak tailing, and low resolution. This guide provides a series of structured FAQs and in-depth troubleshooting workflows to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound analog showing poor or no retention on a standard C18 column?
A1: This is the most common issue and stems from the high polarity and zwitterionic nature of the molecule.[3] In standard reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[4][5] Highly polar molecules have weak interactions and elute very early, often with the solvent front. At a neutral pH, your zwitterionic compound has charged groups that prefer the polar mobile phase over the non-polar stationary phase.
Q2: What is peak tailing and why is it so common with these compounds?
A2: Peak tailing is a distortion where the back of the peak is elongated. The primary cause for amine-containing compounds like yours is secondary ionic interactions between the protonated (positively charged) amine group and ionized residual silanol groups (negatively charged) on the surface of silica-based HPLC columns.[6][7] These strong, undesirable interactions delay the elution of a fraction of the analyte molecules, causing the characteristic tail.
Q3: What are the main HPLC modes I should consider for purifying these analogs?
A3: While standard Reversed-Phase (RP-HPLC) can be optimized, you should also consider three other powerful techniques:
-
Ion-Pair Chromatography (IPC): A variation of RP-HPLC where an ion-pairing reagent is added to the mobile phase. This reagent forms a neutral, hydrophobic complex with your charged analyte, significantly improving retention.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for very polar compounds. It uses a polar stationary phase and a highly organic mobile phase, providing a retention mechanism based on partitioning into a water-enriched layer on the stationary phase surface.[9][10][11]
-
Mixed-Mode Chromatography (MMC): Utilizes stationary phases with both reversed-phase and ion-exchange properties. These are often ideal for zwitterions as they can interact via multiple mechanisms, providing unique selectivity and good retention.[3][12][13]
Q4: How do I develop a mass spectrometry (MS)-compatible purification method?
A4: MS compatibility requires the use of volatile mobile phase additives that will not foul the ion source.[14] You must avoid non-volatile buffers like sodium or potassium phosphate. Instead, use volatile alternatives:
-
Acids: Formic acid, acetic acid.[15]
-
Buffers: Ammonium formate, ammonium acetate, ammonium bicarbonate.[14][16][17] Trifluoroacetic acid (TFA) is volatile but can cause significant ion suppression in the MS source and should be used with caution, typically at low concentrations (≤0.05%).[15]
Troubleshooting Guides & In-Depth Solutions
This section provides a systematic, question-driven approach to resolving specific experimental problems.
Issue 1: Severe Peak Tailing
Q: My primary peak exhibits significant tailing (Asymmetry Factor > 1.5). I've confirmed it's not column overload. What are my next steps?
A: This is almost certainly due to silanol interactions. Your troubleshooting strategy should focus on minimizing these secondary interactions.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
- 3. sielc.com [sielc.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. jordilabs.com [jordilabs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 9. polylc.com [polylc.com]
- 10. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 11. longdom.org [longdom.org]
- 12. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
- 16. reddit.com [reddit.com]
- 17. rsc.org [rsc.org]
Preventing N-bromination side reactions in thiazole synthesis
A Guide to Preventing and Troubleshooting N-Bromination Side Reactions
Introduction: The Challenge of Selectivity in Thiazole Synthesis
The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The Hantzsch thiazole synthesis, a robust reaction between an α-haloketone and a thioamide, remains a widely used and efficient method for constructing this critical heterocycle.[3][4] While generally high-yielding, the synthesis can be prone to side reactions that complicate purification and reduce yields.
One such potential, though less common, side reaction is the electrophilic bromination of the thiazole ring nitrogen (N-bromination). This guide will delve into the mechanistic reasons behind this side reaction and provide a comprehensive set of troubleshooting strategies and preventative protocols to ensure the regioselective integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-bromination in the context of thiazole synthesis, and why is it a concern?
A1: N-bromination is the unwanted electrophilic attack of a bromine species on the nitrogen atom of the thiazole ring, forming an N-bromo-thiazolium salt. This is a side reaction that can occur during the synthesis or subsequent modification of thiazoles if a brominating agent is present under non-ideal conditions. It is a concern because it consumes the desired product, introduces impurities that can be difficult to separate, and can potentially lead to further decomposition pathways.
Q2: Under what conditions is N-bromination more likely to occur?
A2: N-bromination is not a common side reaction in standard Hantzsch thiazole synthesis. However, it may become a factor if harsh brominating agents (like excess molecular bromine, Br₂) are used, especially in subsequent functionalization steps. Factors that can increase the likelihood of N-bromination include:
-
Use of highly reactive brominating agents: Molecular bromine is more likely to lead to over-bromination and side reactions compared to milder agents like N-bromosuccinimide (NBS).[5][6]
-
Reaction medium: The solvent and pH can influence the reactivity of both the thiazole ring and the brominating agent.
-
Absence of a more reactive site: If the more nucleophilic positions on the thiazole ring (typically C5) are sterically hindered or already substituted, the nitrogen atom may become a more accessible site for electrophilic attack.
Q3: How does the reactivity of the thiazole ring influence bromination?
A3: The thiazole ring is an aromatic heterocycle with a calculated π-electron density that dictates its reactivity towards electrophiles. The C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.[7] The nitrogen atom at position 3 is less basic than that of imidazole.[8] Consequently, electrophilic attack on carbon (C-bromination) is generally favored over attack on nitrogen (N-bromination).
Q4: Can I use N-bromosuccinimide (NBS) to prepare my α-bromoketone precursor without risking N-bromination of the final thiazole product?
A4: Yes, using NBS to synthesize the α-bromoketone is a standard and recommended procedure.[9] The α-bromoketone is then typically purified before being used in the Hantzsch synthesis with a thioamide. Since the brominating agent is consumed in the formation of the precursor, there is no free NBS present during the thiazole ring formation to cause unwanted N-bromination of the product.
Troubleshooting Guide: Identifying and Resolving N-Bromination
Issue 1: Unexpected Side Product Observed in Mass Spectrometry
-
Symptom: Your mass spectrum shows a pair of peaks for a suspected byproduct with a mass difference of 2 Da and a roughly 1:1 intensity ratio, at a higher molecular weight than your expected product.
-
Plausible Cause: This isotopic pattern is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[10] If the mass corresponds to your product plus the mass of bromine minus a hydrogen, you may have an N-brominated or C-brominated side product.
-
Troubleshooting Steps:
-
Confirm the Presence of Bromine: The 1:1 M:M+2 peak ratio is a strong indicator of bromine incorporation.
-
Analyze NMR Data: Acquire ¹H and ¹³C NMR spectra of the purified byproduct. An N-brominated thiazole would likely show a significant downfield shift for the protons adjacent to the nitrogen, particularly the C2-H. In contrast, C-bromination would result in the disappearance of a proton signal from the aromatic region and a corresponding change in the carbon spectrum.
-
Review Your Reaction Conditions: Did you use an excess of a strong brominating agent? Was there a possibility of residual brominating agent from a previous step?
-
Issue 2: Complex Reaction Mixture with Multiple Products
-
Symptom: TLC analysis shows multiple spots, and the crude NMR spectrum is complex and difficult to interpret.
-
Plausible Cause: Overly harsh reaction conditions can lead to a variety of side reactions, including N-bromination, C-bromination, and the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[11][12]
-
Troubleshooting Workflow:
// Nodes start [label="Complex Reaction Mixture\n(Multiple Products)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was a brominating agent\nused directly in the thiazole synthesis step?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path 1: Brominating agent used step1a [label="Identify Brominating Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; q2a [label="Is it a harsh agent\n(e.g., Br₂)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path 1a: Harsh agent sol1a [label="Switch to a Milder Agent\n(e.g., NBS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; step2a [label="Control Stoichiometry\n(Use ≤ 1.1 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3a [label="Lower Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];
// Path 1b: Mild agent step1b [label="Optimize Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; step2b [label="Perform Solvent Screen", fillcolor="#F1F3F4", fontcolor="#202124"];
// Path 2: No brominating agent used q2b [label="Are you using acidic\nconditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Path 2a: Acidic conditions sol2a [label="Switch to Neutral or\nBasic Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path 2b: Neutral/Basic conditions step1c [label="Verify Purity of\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; step2c [label="Check Stoichiometry\nof α-haloketone and thioamide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> q1; q1 -> step1a [label="Yes"]; q1 -> q2b [label="No"];
step1a -> q2a; q2a -> sol1a [label="Yes"]; sol1a -> step2a -> step3a;
q2a -> step1b [label="No"]; step1b -> step2b;
q2b -> sol2a [label="Yes"]; q2b -> step1c [label="No"]; step1c -> step2c; }
Caption: Troubleshooting workflow for complex thiazole synthesis reactions.
Preventative Strategies and Protocols
The most effective way to deal with N-bromination side reactions is to prevent them from occurring in the first place. This is achieved through careful selection of reagents and optimization of reaction conditions.
Choice of Brominating Agent
For any bromination step, whether in the synthesis of precursors or the functionalization of the thiazole ring, the choice of brominating agent is critical.
| Brominating Agent | Reactivity | Selectivity | Typical Use Case | Recommendation |
| **Molecular Bromine (Br₂) ** | High | Low | General bromination, can be aggressive | Use with caution; prone to over-bromination and side reactions.[5] |
| N-Bromosuccinimide (NBS) | Moderate | High | Selective bromination of electron-rich heterocycles and allylic/benzylic positions.[5][9] | Recommended for most applications to avoid side reactions. |
| Pyridinium Tribromide | Moderate | High | Solid, safer alternative to Br₂. | Good alternative to Br₂ with improved handling.[6] |
Optimized Protocol for Hantzsch Thiazole Synthesis
This protocol is designed to be high-yielding and minimize the formation of side products. It assumes the prior synthesis and purification of the α-bromoketone.
Objective: To synthesize a 2-amino-4-phenylthiazole.
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[3]
-
Add methanol and a magnetic stir bar.
-
Heat the mixture to 100°C with stirring for 30 minutes.[3]
-
Remove the vial from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing the 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr salt of the product.[13]
-
Collect the resulting precipitate by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with water to remove any remaining salts.[3]
-
Dry the solid product. The product is often pure enough for characterization without further purification.[3]
// Nodes reagents [label="2-Bromoacetophenone\n+ Thiourea\nin Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; heating [label="Heat at 100°C\n(30 min)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Protonated Thiazole\n(HBr Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralization [label="Add 5% Na₂CO₃", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="2-Amino-4-phenylthiazole\n(Precipitate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; isolation [label="Filter and Wash", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections reagents -> heating; heating -> intermediate; intermediate -> neutralization; neutralization -> product; product -> isolation; isolation -> final_product; }
Caption: Experimental workflow for a clean Hantzsch thiazole synthesis.
Advanced Strategy: Use of Nitrogen Protecting Groups
In rare cases where N-bromination is a persistent and unavoidable side reaction, particularly during subsequent functionalization of a pre-formed thiazole ring, the use of a nitrogen protecting group can be considered. This is an advanced strategy and adds steps to the overall synthesis but can provide the necessary selectivity.
Common nitrogen protecting groups include Boc (tert-butoxycarbonyl), which is generally stable to a wide range of conditions but can be removed with acid.[14] The feasibility of this approach would depend on the overall synthetic route and the compatibility of the protecting group with other reagents.
Conclusion
Unwanted N-bromination during thiazole synthesis is not a prevalent issue but can arise from non-optimized reaction conditions, particularly the use of overly reactive brominating agents. By understanding the relative reactivity of the thiazole ring and employing milder, more selective reagents like NBS, researchers can effectively prevent this side reaction. The troubleshooting guides and optimized protocols provided in this document offer a systematic approach to identifying and resolving issues of selectivity, ensuring the efficient and clean synthesis of valuable thiazole-containing molecules.
References
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- ChemicalBook. (2022, January 24). Synthesis of Thiazole.
- Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Halogenated Imidazoles.
- Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-377.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108.
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.
- El-Metwaly, N., & El-Gazzar, A. R. B. A. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 10(45).
- Abdel-Wahab, B. F., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 59.
- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 132-145.
- Benchchem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Benchchem. (n.d.). A Comparative Guide to the Electrophilicity of Brominated Heterocycles.
- University of Wisconsin. (n.d.). Chemical shifts.
- Culka, M., & Rulíšek, L. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 767-781.
- Benchchem. (n.d.). Thiazole: A Versatile Heterocycle in Organic Synthesis and Pharmaceutical Applications.
- Khan, A. T., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178.
- Wikipedia. (n.d.). Thiazole.
- Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3823-3841.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- University of York. (n.d.). Cascade Reactions of Heterocycle-tethered Ynones for the Selective Synthesis of Heterocycles and Spirocycles.
- Chem Help ASAP. (2020, November 5).
- Hossain, M., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry, 18, 168-188.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube.
- ResearchGate. (2015, January 21). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?.
- Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
- ACS Publications. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.
- ChemRxiv. (n.d.). Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination.
- Porter, Q. N. (1985). Mass spectrometry of heterocyclic compounds. John Wiley & Sons.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications.
- Whaley, S. G., et al. (2025). Understanding the mechanisms of resistance to azole antifungals in Candida species. Future Microbiology, 20(6).
- PubMed. (n.d.). Challenges in the Polyene- and Azole-Based Pharmacotherapy of Ocular Fungal Infections.
- Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994.
- Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review.
- ResearchGate. (2015, September 28). What is the procedure for the reaction of imidazole with alkyl halide?.
- Pasko, K. A., et al. (2006). Factors influencing the magnitude and clinical significance of drug interactions between azole antifungals and select immunosuppressants. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 26(12), 1730-1744.
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- 7. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling up the Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. As a key intermediate in the development of pharmaceuticals like Dasatinib, a robust and scalable synthesis is crucial.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and scale-up operations.
I. Foundational Synthesis Overview
The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a multi-step process that is critical for the production of various therapeutic agents.[4][5] The most common synthetic routes involve the initial formation of a thiazole ring, followed by an amidation reaction. One established method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[6][7]
A frequently employed strategy involves coupling 2-chloro-6-methylaniline with a pre-formed 2-aminothiazole-5-carboxylic acid derivative.[1][2] However, the steric hindrance presented by the 2-chloro-6-methylaniline can make this coupling challenging, often resulting in unsatisfactory yields, especially on a larger scale.[1] Alternative approaches aim to construct the carboxamide functionality prior to the thiazole ring formation to circumvent this issue.[1][3]
Caption: Comparison of two common synthetic routes.
II. Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: Why is my Hantzsch thiazole synthesis resulting in a low yield?
Answer: Low yields in the Hantzsch thiazole synthesis are a common issue that can often be attributed to several factors:
-
Purity of Starting Materials: The purity of the α-haloketone and thioamide is critical. Impurities can lead to side reactions that consume starting materials and complicate the purification process.[8]
-
Reaction Conditions:
-
Solvent: The choice of solvent plays a significant role in the reaction rate and yield. Solvents like ethanol, methanol, and butanol are often effective.[6][8]
-
Temperature: The reaction is typically conducted with heating to ensure it proceeds to completion.[6][9] However, excessive heat can lead to the formation of byproducts.
-
-
Side Reactions: The formation of isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, can occur, especially under acidic conditions.[8]
Troubleshooting Steps:
-
Verify Starting Material Purity: Use analytical techniques like NMR or melting point analysis to confirm the purity of your reactants.
-
Optimize Reaction Conditions:
-
Experiment with different solvents to find the optimal one for your specific substrates.
-
Carefully control the reaction temperature. A gradual increase in temperature may be beneficial.
-
-
Control pH: If isomeric byproducts are an issue, consider running the reaction under neutral or slightly basic conditions to favor the formation of the desired 2-aminothiazole.[8]
Question 2: I am struggling with the amidation of the 2-aminothiazole-5-carboxylic acid with the sterically hindered 2-chloro-6-methylaniline. What can I do to improve the yield?
Answer: The coupling of sterically hindered anilines is a well-known challenge in amide bond formation.[10][11] The low nucleophilicity of the aniline combined with the steric bulk around the amine group can significantly slow down the reaction.[12]
-
Coupling Reagents: Standard coupling reagents may not be effective for this transformation. More potent activating agents are often required.
-
Reaction Conditions: Elevated temperatures and longer reaction times are typically necessary to drive the reaction to completion.
Strategies for Improvement:
-
In Situ Acyl Fluoride Formation: A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates.[11][13][14] Reagents like TFFH or BTFFH can be used for this purpose.[14]
-
Alternative Coupling Reagents: While not always successful, exploring a range of modern coupling reagents designed for hindered couplings may yield positive results.
-
Alternative Synthetic Route: As mentioned in the overview, synthesizing the amide bond before forming the thiazole ring can be a more efficient approach to avoid this challenging coupling step.[1]
Question 3: I am observing significant impurity formation during my synthesis. What are the likely side products and how can I minimize them?
Answer: Impurity formation can occur at various stages of the synthesis.
-
During Thiazole Formation: As discussed, isomeric thiazole structures can form.
-
During Amidation:
-
Side reactions with coupling reagents: Some coupling reagents can form byproducts that are difficult to remove.
-
Reaction with the 2-amino group: The 2-amino group of the thiazole can potentially react with the activated carboxylic acid, leading to undesired side products.
-
Minimization and Purification Strategies:
-
Protecting Groups: Protection of the 2-amino group of the thiazole before the amidation step can prevent side reactions at that position.[1] The Boc group is a common choice for this purpose.
-
Careful Selection of Coupling Reagents: Choose coupling reagents that are known to produce minimal and easily removable byproducts.
-
Chromatography and Crystallization: Purification of the final product by column chromatography or recrystallization is often necessary to remove persistent impurities.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling the reagents for this synthesis?
A1: Several reagents used in this synthesis require careful handling:
-
Thiourea: Thiourea is a suspected carcinogen and can be harmful if ingested or inhaled.[15][16][17][18] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[15][16][19]
-
α-Haloketones: These compounds are often lachrymators and can cause skin and eye irritation. Handle them with care in a fume hood.
-
2-chloro-6-methylaniline: This compound is toxic and should be handled with appropriate precautions to avoid exposure.
Q2: What analytical techniques are best for monitoring the reaction progress?
A2:
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for quickly assessing the progress of the reaction by visualizing the consumption of starting materials and the formation of the product.[20][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the confirmation of the product's mass and the identification of any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.[20][22]
IV. Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (Amidation First Route)
-
In a suitable reaction vessel, dissolve 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5°C.
-
Slowly add 3-ethoxyacryloyl chloride (1.5 eq) while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 1N hydrochloric acid at 0-10°C.
-
Dilute with water and concentrate under vacuum.
-
Add toluene to the resulting slurry and stir.
-
Cool the mixture to 0°C and collect the solid product by filtration.[1]
Protocol 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide from N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
To a solution of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a mixture of dioxane and water, add N-Bromosuccinimide (NBS) followed by thiourea.
-
Heat the reaction mixture to facilitate ring closure.
-
Upon completion, the desired 2-aminothiazole-5-carboxamide can be isolated. This method has been reported to produce the product in high yield with no N-bromination or phenyl ring bromination by-products observed.[1]
Table 1: Comparison of Synthetic Routes
| Route | Key Steps | Advantages | Disadvantages |
| Amidation First | 1. Amidation2. Thiazole formation | Avoids difficult coupling with sterically hindered aniline, potentially higher overall yield.[1] | Requires the synthesis of 3-ethoxyacryloyl chloride. |
| Thiazole First | 1. Thiazole formation2. Amidation | Utilizes commercially available starting materials. | Coupling with 2-chloro-6-methylaniline is often low-yielding due to steric hindrance.[1] |
V. References
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen-Vara/204212951b14a22c15e348f98d578b6672322312]
-
Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Eureka | Patsnap. [URL: https://eureka.patsnap.com/patent/CN103524449A]
-
Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem. [URL: https://www.benchchem.com/troubleshooting-low-yield-in-the-synthesis-of-thiazole-compounds]
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide synthesis. Chemicalbook. [URL: https://www.chemicalbook.com/synthesis/302964-24-5.htm]
-
2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. Google Patents. [URL: https://patents.google.com/patent/CN103483289A/en]
-
Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Google Patents. [URL: https://patents.google.com/patent/CN103524449A/en]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [URL: https://chemhelpasap.com/hantzsch-thiazole-synthesis/]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-(Aminomethyl)thiazole-5-carboxylic acid and Other Heterocyclic Carboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic carboxylic acids are a privileged class of compounds, offering a versatile framework for engaging with biological targets. Among these, 2-(Aminomethyl)thiazole-5-carboxylic acid has emerged as a molecule of significant interest. This guide provides an in-depth, objective comparison of this compound with two other prominent heterocyclic carboxylic acids: pyridine-3-carboxylic acid (a bioisostere of nicotinic acid) and thiophene-2-carboxylic acid. Our analysis is grounded in a synthesis of their physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols to inform your research and development endeavors.
The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This structural motif is considered a "privileged structure" in medicinal chemistry, as it is a recurring feature in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal chelation, and π-π stacking, making it an effective pharmacophore for a diverse range of biological targets.[3] The thiazole nucleus is found in drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6]
The subject of this guide, this compound, integrates three key functional groups: the thiazole ring, a primary aminomethyl group at the 2-position, and a carboxylic acid at the 5-position.[2] This trifecta of functionalities provides a rich platform for chemical modification and optimization of drug-like properties. The aminomethyl group can act as a key binding element or be used for further derivatization, while the carboxylic acid can engage in crucial electrostatic interactions with target proteins.[2]
Comparative Analysis of Heterocyclic Carboxylic Acids
To provide a comprehensive understanding of the unique attributes of this compound, we will compare it against two other heterocyclic carboxylic acids that are frequently employed in drug design: pyridine-3-carboxylic acid and thiophene-2-carboxylic acid.
| Feature | This compound | Pyridine-3-carboxylic Acid | Thiophene-2-carboxylic Acid |
| Structure | Thiazole ring with aminomethyl and carboxylic acid substituents | Pyridine ring with a carboxylic acid substituent | Thiophene ring with a carboxylic acid substituent |
| Key Attributes | "Privileged" thiazole scaffold, multiple points for derivatization, potential for bidentate interactions | Bioisostere of nicotinic acid, well-established safety profile in some contexts | Benzene bioisostere, modulates lipophilicity |
| Potential Liabilities | 2-aminothiazole moiety can be a toxicophore | Potential for metabolic liabilities associated with the pyridine ring | Thiophene ring can undergo metabolic activation to reactive species |
Physicochemical Properties: A Foundation for Drug Action
The physicochemical properties of a molecule are paramount in determining its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of our three subject molecules.
| Property | This compound | Pyridine-3-carboxylic Acid | Thiophene-2-carboxylic Acid |
| Molecular Weight ( g/mol ) | 158.18[2] | 123.11[7] | 128.14[4] |
| pKa | Data not readily available | ~4.85 | 3.51[4] |
| logP | Data not readily available | 0.36 | 1.5[4] |
The lower pKa of thiophene-2-carboxylic acid indicates it is a stronger acid compared to pyridine-3-carboxylic acid.[4] The logP values suggest that thiophene-2-carboxylic acid is more lipophilic than pyridine-3-carboxylic acid.[4] These differences in acidity and lipophilicity can have profound effects on a molecule's solubility, permeability, and interaction with biological targets.
Synthesis of Heterocyclic Carboxylic Acids: Enabling Discovery
The accessibility of a chemical scaffold is a crucial consideration in any drug discovery campaign. Here, we provide an overview of the synthesis of our three featured molecules.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 2-aminothiazole-5-carboxamides.[8]
Synthesis of Pyridine-3-carboxylic Acid
Pyridine-3-carboxylic acid, or nicotinic acid, is a commercially available compound. Its synthesis can be achieved through the oxidation of 3-methylpyridine (β-picoline).
Synthesis of Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid can be prepared through the oxidation of 2-acetylthiophene.[9]
Comparative Biological Activity: Focus on Oncology
The thiazole scaffold is a common feature in many anticancer agents.[10] To provide a comparative context, we will examine the reported anticancer activities of derivatives of our three heterocyclic carboxylic acids. It is important to note that direct comparative data for the parent compounds is not available; therefore, we will draw upon data from structurally related analogs.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | 16.3 | [3] |
| Amino acid conjugate of 2-aminothiazole (S3c) | A2780CISR (Cisplatin-resistant Ovarian) | 11.52 | [2][11] |
| Amino acid conjugate of 2-aminopyridine (S6c) | A2780CISR (Cisplatin-resistant Ovarian) | ~20 | [2][11] |
The available data suggests that aminothiazole derivatives can exhibit potent anticancer activity, even in drug-resistant cell lines.[2][11] For instance, an amino acid conjugate of 2-aminothiazole (S3c) demonstrated an IC50 of 11.52 µM in a cisplatin-resistant ovarian cancer cell line.[2][11] In the same study, a comparable aminopyridine derivative showed a higher IC50 value of approximately 20 µM, suggesting a potential advantage for the aminothiazole scaffold in this context.[2][11]
Experimental Protocols
To facilitate your own comparative studies, we provide the following detailed experimental protocols for key assays.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K563, A2780)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Pharmacokinetic Profile: A Comparative Look at ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success.
Metabolic Stability
The metabolic stability of a compound provides an indication of its susceptibility to biotransformation by drug-metabolizing enzymes. A high metabolic stability is often desirable to ensure an adequate in vivo exposure.
Experimental Data:
-
Thiophene derivatives: The metabolic stability of thiophene-containing compounds can be variable. The thiophene ring itself can be a site of metabolism, sometimes leading to the formation of reactive metabolites.[12] However, some thiophene derivatives have been shown to possess good metabolic stability.[13] For example, a non-acidic thiophene derivative displayed a longer half-life in rat liver S9 fraction compared to indomethacin.[13]
-
Pyridine derivatives: The metabolic stability of pyridine-containing compounds is highly dependent on the substitution pattern. The pyridine ring can be a site of oxidation.
-
Thiazole derivatives: The 2-aminothiazole moiety, while a valuable pharmacophore, has been identified as a potential structural alert for metabolic activation.[14] Careful structural modification is often required to mitigate this risk.
Membrane Permeability (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across biological membranes, such as the blood-brain barrier (BBB).[15]
Experimental Data: Direct comparative PAMPA data for our three target molecules is not readily available. However, the physicochemical properties can provide some indication of their likely permeability. The higher lipophilicity of thiophene-2-carboxylic acid (logP = 1.5) suggests it may have a higher passive permeability compared to the more polar pyridine-3-carboxylic acid (logP = 0.36).[4] The permeability of this compound would need to be determined experimentally.
Experimental Protocols for ADMET Profiling
In Vitro Metabolic Stability Assay (Liver Microsomes)
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Acetonitrile with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Add the test compound to the reaction mixture and incubate at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
Materials:
-
PAMPA sandwich plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., porcine brain lipid in dodecane)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the test compound solution in PBS to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA sandwich and incubate for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe).
Conclusion and Future Directions
This comparative guide has highlighted the distinct profiles of this compound, pyridine-3-carboxylic acid, and thiophene-2-carboxylic acid. The thiazole-based scaffold offers significant potential, particularly in the realm of oncology, as suggested by the potent activity of its derivatives against cancer cell lines. However, the potential for metabolic activation of the 2-aminothiazole and thiophene moieties warrants careful consideration and proactive medicinal chemistry strategies to mitigate these risks.
The pyridine-based scaffold, while perhaps exhibiting lower intrinsic potency in the cited cancer-related example, benefits from a vast history of use in medicinal chemistry and a more predictable metabolic profile in many cases. The choice between these and other heterocyclic carboxylic acids will ultimately depend on the specific therapeutic target, the desired ADMET properties, and the overall drug design strategy.
It is our hope that the data and protocols presented herein will serve as a valuable resource for researchers in the field, enabling more informed decisions in the selection and optimization of heterocyclic carboxylic acid scaffolds for the discovery of novel therapeutics. Direct, head-to-head comparative studies of these and other promising scaffolds under standardized conditions are strongly encouraged to further refine our understanding of their relative merits.
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A Comparative Guide to the Biological Activity of 2-(Aminomethyl)thiazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(aminomethyl)thiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. Its inherent structural features, including a hydrogen bond donor/acceptor-rich aminomethyl group and a carboxylic acid moiety, provide multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of derivatives of this scaffold, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory potential, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of the 2-aminothiazole core have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival, such as protein kinases.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole-5-carboxylic acid derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | 16.3 | |
| MCF-7 (Breast) | 20.2 | [1] | ||
| HT-29 (Colon) | 21.6 | [1] | ||
| Derivative B | 2-Benzamido-4-(isothiocyanatornethyl)-thiazole | L1210 (Leukemia) | 0.2-1 | [1] |
| Derivative C | 2-(alky1amido) thiazole analogue | L1210 (Leukemia) | 4-8 | [1] |
| Doxorubicin (Reference) | - | A549 (Lung) | 0.460 | |
| Compound 5 | acetylthiazole derivative | A549 (Lung) | 0.452 | [2] |
Expert Insights: The data suggests that modifications at the 2-amino and 5-carboxamide positions significantly influence the anticancer potency. For instance, the introduction of a substituted phenylamide at the 5-position and an acetamido group at the 2-position (Derivative A) confers activity against leukemia, breast, and colon cancer cell lines[1]. Notably, arylamido derivatives (Derivative B) show a remarkable increase in antiproliferative activity compared to their alkylamido counterparts (Derivative C), highlighting the importance of aromatic interactions in the target binding site[1].
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µl of the diluted compounds to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.
Antimicrobial Activity: Combating Pathogenic Microbes
The thiazole nucleus is a key component of many antimicrobial agents. Derivatives of this compound have been investigated for their potential to inhibit the growth of various bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| Thiourea analog | 2-Aminothiazole derivative | S. aureus | 4 - 16 | [3] |
| S. epidermidis | 4 - 16 | [3] | ||
| Piperazinyl analog | 2-Aminothiazole derivative | S. aureus (MRSA) | 4 | [4] |
| E. coli | 8 | [4] | ||
| Derivative 117 (R¹ = 4-Cl) | Substituted 2-aminothiazole | C. perfringens | 0.039 | [4] |
| Derivative 117 (R¹ = H) | Substituted 2-aminothiazole | A. tumefaciens | 0.078 | [4] |
| Compound 3 | Heteroaryl(aryl) thiazole derivative | Various bacteria | 0.23–0.70 | [5] |
Expert Insights: The antimicrobial data reveals that the nature of the substituent on the thiazole ring plays a critical role in determining both the potency and spectrum of activity. For example, piperazinyl derivatives show efficacy against both Gram-positive (MRSA) and Gram-negative (E. coli) bacteria[4]. The high potency of certain substituted derivatives against specific pathogens, such as the chloro-substituted derivative against C. perfringens, suggests that targeted modifications can lead to the development of narrow-spectrum antimicrobial agents[4].
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of the test compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate[6][7].
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard[8].
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria)[6].
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria)[9][10].
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth[6][10].
Kinase Inhibitory Activity: Modulating Cellular Signaling
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold is a well-established template for the design of potent kinase inhibitors, with dasatinib being a prominent example[11].
Structure-Activity Relationship (SAR) Insights
While specific quantitative data for a series of this compound derivatives as kinase inhibitors is limited in the public domain, SAR studies on related 2-aminothiazole compounds provide valuable insights:
-
2-Amino Group: The 2-amino group is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
-
Thiazole Ring: The thiazole ring acts as a scaffold, orienting the substituents for optimal interaction with the active site.
-
5-Position Substituent: Modifications at the 5-position, such as the carboxamide group, can be tailored to interact with the solvent-exposed region of the ATP-binding pocket, influencing both potency and selectivity.
Experimental Protocol: Fluorescence-Based Kinase Assay
Fluorescence-based assays are a common method for high-throughput screening of kinase inhibitors.
Principle: These assays typically rely on a fluorogenic substrate that, upon phosphorylation by the kinase, undergoes a change in its fluorescent properties. The inhibition of the kinase by a test compound results in a decrease in the fluorescence signal.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations in a suitable kinase buffer[12].
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP[12].
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, allowing the phosphorylation to proceed.
-
Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths[13].
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control (no inhibitor). IC50 values are then determined by plotting the percent inhibition against the inhibitor concentration.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A generalized experimental workflow for the synthesis, screening, and analysis of this compound derivatives.
Caption: A simplified representation of a kinase signaling pathway that can be targeted by 2-aminothiazole derivatives to inhibit cancer cell proliferation.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data, particularly for anticancer and antimicrobial applications, underscores the importance of strategic chemical modifications to optimize potency and selectivity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to evaluate and compare the efficacy of novel derivatives based on this versatile scaffold. Further investigations, especially direct comparative studies and exploration of a wider range of biological targets, will undoubtedly unlock the full therapeutic potential of this important chemical class.
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Fluorescent Peptide Assays For Protein Kinases. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Science OA, 7(3), FSO665. [Link]
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Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature. Retrieved January 17, 2026, from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 17, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 17, 2026, from [Link]
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Evaluation of IC50 values (µM) for compounds 5 and 8a-f against A549 cell line. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Miller, R. A., & Reimschuessel, R. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of aquatic organisms, 64(3), 211–222. [Link]
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC. Retrieved January 17, 2026, from [Link]
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Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. (2015). Organic & Biomolecular Chemistry, 13(1), 107-112. [Link]
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New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). Scientific Reports, 15(1), 1-17. [Link]
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The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(6), 1449. [Link]
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Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(45), 42531–42551. [Link]
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The summary of structure activity relationship studies. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Structure Activity Relationship. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). Molecules, 26(16), 4995. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). Molecules, 25(11), 2530. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole-5-Carboxamides as Kinase Inhibitors
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] Its inherent structural features, including hydrogen bond donors and acceptors, and a planar ring system, make it particularly adept at targeting the ATP-binding site of protein kinases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a key subset: the 2-aminothiazole-5-carboxamides. Our focus will be on their development as potent kinase inhibitors, a class of therapeutics that has revolutionized cancer treatment.
The clinical success of Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor, prominently features this core structure and serves as a prime exemplar of its potential.[3] In Dasatinib, the 2-aminothiazole-5-carboxamide core acts as the central scaffold, anchoring key pharmacophoric elements that dictate its potent inhibitory activity and pharmacological profile.[3][4]
This guide is designed for researchers and drug development professionals. We will dissect the scaffold position by position, explaining the causal relationships between specific structural modifications and their impact on biological activity. By synthesizing data from multiple studies, we aim to provide a clear, evidence-based framework for the rational design of next-generation 2-aminothiazole-5-carboxamide-based kinase inhibitors.
The Core Scaffold: Points of Modification
The 2-aminothiazole-5-carboxamide scaffold offers three primary vectors for chemical modification, each playing a distinct role in modulating potency, selectivity, and pharmacokinetic properties. Understanding the impact of substitutions at these positions is critical for successful drug design.
Caption: Key modification points on the 2-aminothiazole-5-carboxamide scaffold.
Core Synthesis Strategies: Building the Scaffold
The construction of the 2-aminothiazole-5-carboxamide core is well-established, with several efficient synthetic routes available. A prevalent and highly effective method involves the reaction of a β-ethoxyacrylamide derivative with N-bromosuccinimide (NBS) followed by a one-pot condensation with thiourea.[1][5] This approach is advantageous as it avoids harsh conditions and the need for protecting groups that were required in earlier synthetic generations.[5] The choice of starting aniline is crucial as it installs the R³ group early in the synthesis, allowing for rapid diversification of this position.
Caption: A summary of key SAR principles for rational inhibitor design.
Biological Evaluation Workflow
A robust evaluation cascade is essential to characterize the activity of newly synthesized compounds. This typically begins with in vitro biochemical assays against purified kinases, followed by cell-based assays to assess anti-proliferative effects and target engagement in a more biologically relevant context.
Caption: A typical workflow for the biological evaluation of kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic Luminescent)
This protocol describes a general method for determining the IC₅₀ of a compound against a target kinase using a commercially available luminescent assay kit (e.g., ADP-Glo™ by Promega).
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in kinase reaction buffer.
-
Prepare a 2X solution of the substrate (e.g., a specific peptide) and ATP in the same buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase buffer to create 10X final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the 10X test compound solution or DMSO (for positive and negative controls).
-
Add 5 µL of the 2X kinase solution to all wells except the negative controls ("no enzyme" control).
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of the ADP-Glo™ Reagent. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will react with the newly generated ADP to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
The 2-aminothiazole-5-carboxamide scaffold remains a highly valuable and versatile template for the design of potent and selective kinase inhibitors. A deep understanding of the structure-activity relationships at its three key modification points is paramount for success. The 2-amino position serves as the primary anchor to the kinase hinge region, the 5-carboxamide moiety provides the means to tune selectivity and physicochemical properties, and the C4-position offers a less explored avenue for subtle modulation. By leveraging the experimental data and design principles outlined in this guide, researchers can more effectively navigate the complex chemical space and rationally design novel therapeutics to address unmet medical needs.
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Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
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Arora, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 211, 113023. [Link]
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El-Damasy, A.K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
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Liu, Y., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(6), 378-384. [Link]
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Nguyen, H.T.L., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
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Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Das, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]
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Abdel-rahman, H.M., et al. (2022). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Scientific Reports, 12, 16812. [Link]
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Shankar, M., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43867–43886. [Link]
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Zhang, H-Z., et al. (2011). Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Journal of Chemical Research, 2011(7), 417-419. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(Aminomethyl)thiazole-5-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Modifications at various positions on the thiazole ring, particularly the inclusion of an aminomethyl group at the 2-position and a carboxylic acid at the 5-position, have given rise to a class of analogs with significant therapeutic potential. These analogs have garnered considerable interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.[1][2]
This guide offers an in-depth, objective comparison of the preclinical evaluation of 2-(aminomethyl)thiazole-5-carboxylic acid analogs and related derivatives. By synthesizing data from multiple studies, this document provides a comprehensive overview of their performance in key in vitro and in vivo assays, supported by detailed experimental methodologies and mechanistic insights.
Comparative In Vitro Efficacy
The initial assessment of drug candidates relies heavily on in vitro assays to determine their potency and selectivity against specific biological targets. For this compound analogs, these evaluations often focus on their antiproliferative effects in cancer cell lines and their ability to inhibit key enzymes involved in disease pathology.
Anticancer Activity
Several studies have highlighted the potent antiproliferative activity of 2-aminothiazole-5-carboxamide derivatives, a closely related class of compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative analogs against various human cancer cell lines.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |
| Analog A | 2-Amino-thiazole-5-carboxylic acid phenylamide | K562 (Leukemia) | Comparable to Dasatinib | [3] |
| Analog B | 2-Amino-thiazole-5-carboxylic acid phenylamide | MCF-7 (Breast) | 20.2 | [3] |
| Analog C | 2-Amino-thiazole-5-carboxylic acid phenylamide | HT-29 (Colon) | 21.6 | [3] |
| Compound 29 | 4-Aryl-N-arylcarbonyl-2-aminothiazole | MDA-MB-231 (Breast) | 0.0163 - 0.0427 | [2] |
| Compound 39 | Imidazo[2,1-b]thiazole derivative | MCF-7 (Breast) | EGFR: 0.153, HER2: 0.108 | [4] |
| Compound 43 | Imidazo[2,1-b]thiazole derivative | MCF-7 (Breast) | EGFR: 0.122, HER2: 0.078 | [4] |
Structure-Activity Relationship Insights: The data suggests that substitutions on the 2-amino and 5-carboxamide moieties significantly influence the anticancer potency. For instance, the pyrimidin-4-ylamino core, as seen in Dasatinib, appears crucial for broad-spectrum anti-tumor activity.[3] Furthermore, specific aryl substitutions can lead to potent and selective inhibition of key cancer-related kinases like EGFR and HER2.[4]
Enzyme Inhibition
The therapeutic effects of many drugs are mediated through the inhibition of specific enzymes. Thiazole derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX), which are key targets in inflammation.[5]
| Compound ID | Target Enzyme | Inhibition (Ki or IC50 in µM) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki: 0.008 | [6] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki: 0.124 | [6] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 | [6] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 | [6] |
| Compound 2b | COX-1 | IC50: 0.239 | [5] |
| Compound 2b | COX-2 | IC50: 0.191 | [5] |
| Compound GK-20 | Xanthine Oxidase | IC50: 0.45 | [7] |
Mechanistic Considerations: The ability of these analogs to inhibit a range of enzymes underscores the versatility of the thiazole scaffold. The mixed-type inhibition observed for some compounds suggests that they may bind to both the active site and allosteric sites of the enzyme, offering potential advantages in terms of overcoming resistance.[7]
In Vivo Evaluation: From Bench to Preclinical Models
Promising in vitro data necessitates validation in living organisms to assess a compound's efficacy, safety, and pharmacokinetic profile in a more complex biological system.
Anti-inflammatory and Analgesic Activity
Rodent models of inflammation and pain are standard for evaluating the in vivo potential of new drug candidates. The carrageenan-induced paw edema model is a widely used acute inflammation assay.[8][9]
| Compound Class | Animal Model | Dose | % Inhibition of Edema | Reference |
| Benzothiazole derivative (17c) | Rat | Not specified | 72% (1h), 76% (2h), 80% (3h) | [10] |
| Benzothiazole derivative (17i) | Rat | Not specified | 64% (1h), 73% (2h), 78% (3h) | [10] |
| Triazole derivative (9d) | Mouse | 94.35 ng/kg (ID50) | 50% | [11] |
| Thiazolidine derivative (1b) | Mouse | 3 mg/kg | Significant anti-allodynic effect | [12] |
Causality in Experimental Design: The carrageenan-induced paw edema model is selected for its ability to mimic the biphasic nature of acute inflammation. The initial phase is mediated by histamine and serotonin, while the later phase involves the production of prostaglandins, providing a valuable model to assess the efficacy of compounds that may inhibit these inflammatory mediators.[8]
Pharmacokinetic Profile
A favorable pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is critical for a drug's success. Studies on 2-aminothiazole analogs have provided initial insights into their behavior in vivo.
| Compound ID | Key PK Parameter | Value | Species | Reference |
| IND24 & IND81 | Absolute Bioavailability | 27-40% | Mouse | [13] |
| IND24 & IND81 | Brain Penetration | High | Mouse | [13] |
| Pramipexole | Bioavailability | >90% | Human | [14] |
| Riluzole | Bioavailability | ~60% | Human | [14] |
Self-Validating Systems in PK Studies: The inclusion of both plasma and brain concentration measurements provides a more complete picture of a compound's distribution and its potential to reach its target in the central nervous system.[13] Comparing the PK profiles of novel analogs to clinically approved drugs with the same core scaffold, such as pramipexole and riluzole, offers a valuable benchmark for assessing their potential.[14]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the following sections detail the step-by-step methodologies for key in vitro and in vivo assays discussed in this guide.
In Vitro Permeability Assay: Caco-2 Cell Model
The Caco-2 permeability assay is a gold-standard in vitro model for predicting human intestinal absorption of drug candidates.[15][16]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, which mimics the intestinal epithelial barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.[17]
-
Permeability Assessment (Apical to Basolateral):
-
The test compound is added to the apical (donor) compartment of the Transwell® insert.
-
Samples are collected from the basolateral (receiver) compartment at various time points.
-
-
Permeability Assessment (Basolateral to Apical):
-
To assess active efflux, the test compound is added to the basolateral (donor) compartment.
-
Samples are collected from the apical (receiver) compartment over time.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
In Vitro Safety Assessment: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to cardiac arrhythmias, making the hERG assay a critical component of preclinical safety evaluation. [18] Objective: To assess the potential of a test compound to inhibit the hERG potassium channel.
Methodology:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Current Measurement: The hERG tail current is measured before and after the application of the test compound.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.
Signaling Pathway: hERG Channel and Cardiac Repolarization
Caption: Role of the hERG channel in cardiac repolarization.
Conclusion
The this compound scaffold and its analogs represent a promising area for drug discovery. This guide has provided a comparative overview of their in vitro and in vivo evaluation, highlighting their potential as anticancer and anti-inflammatory agents. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and conducting preclinical studies. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo testing, will be crucial for advancing these compounds through the drug development pipeline.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(Aminomethyl)thiazole-5-carboxylic Acid
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(Aminomethyl)thiazole-5-carboxylic acid, a critical building block in pharmaceutical synthesis.[1] As a molecule featuring a carboxylic acid, a primary aminomethyl group, and an aromatic thiazole heterocycle, its quantification and purity assessment demand robust and reliable analytical procedures.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in established regulatory frameworks.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] For pharmaceutical components, this is not merely a technical exercise but a regulatory necessity, ensuring product quality, safety, and efficacy. The principles outlined herein are based on the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a framework for the principles of analytical procedure validation.[3][4][5]
The Regulatory Landscape: A Foundation of Trust
The development and validation of analytical methods for active pharmaceutical ingredients (APIs) and their intermediates are governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] The cornerstone of these regulations is the ICH Q2(R2) guideline, which has recently been revised to encompass a more holistic, lifecycle-based approach to analytical procedures.[8][9] This modern perspective emphasizes that method validation is a continuous process, not a one-time event, beginning with method development and extending throughout its entire lifecycle.[8]
The objective is to ensure that the chosen analytical method is "fit for purpose," meaning it can reliably measure the desired attribute of the substance.[2] For this compound, this could be quantifying its potency, identifying and quantifying impurities, or confirming its identity.
Caption: The continuous lifecycle of an analytical method.
A Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for this compound depends on the specific analytical need, such as routine quality control, stability testing, or trace-level impurity analysis. Below is a comparison of the most suitable methods.
| Technique | Principle | Strengths for this Analyte | Weaknesses | Primary Application |
| HPLC-UV | Chromatographic separation followed by UV-Vis absorbance detection. | Robust, cost-effective, widely available. Good for quantifying the main component due to the UV-active thiazole ring. | Moderate sensitivity, potential for interference from co-eluting impurities without chromophores. | Assay for potency, content uniformity, and quantification of known impurities. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and specificity. Can identify and quantify unknown impurities based on mass-to-charge ratio.[10][11] | Higher cost and complexity, potential for matrix effects. | Impurity profiling, degradation studies, bioanalytical assays. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structural confirmation.[12] Essential for identity testing and characterizing reference standards. | Low sensitivity, not suitable for routine quantification of impurities. | Structural elucidation, identity confirmation. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Provides a unique "fingerprint" for the molecule, useful for rapid identity confirmation.[13] | Not a quantitative technique, limited use for purity analysis. | Raw material identification. |
Expert Insight: For a typical drug development program, HPLC-UV would be the workhorse method for release and stability testing of this compound. However, LC-MS/MS is indispensable during development to identify and characterize potential process impurities and degradation products that may not be visible by UV detection.
Core Validation Parameters: The Pillars of a Robust Method
According to ICH Q2(R2) guidelines, a quantitative analytical method should be validated for the following parameters.[4][14][15] The experimental design must be logical and scientifically sound.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16]
-
Experimental Rationale: For an HPLC method, specificity is demonstrated by showing that the peak for this compound is free from interference. This is typically achieved by running a blank (diluent), a placebo (if in a formulation), a sample spiked with known impurities, and subjecting a sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Peak purity analysis using a photodiode array (PDA) detector is a powerful tool to confirm that the analyte peak is spectrally homogeneous.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Rationale: A series of at least five concentrations of a reference standard are prepared and analyzed. The resulting peak areas are plotted against the known concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should typically be ≥ 0.999. For an assay method, the range is often 80% to 120% of the target concentration.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]
-
Experimental Rationale: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. For this compound as a drug substance, this would involve preparing samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery is then calculated. Acceptance criteria are typically in the range of 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
-
Experimental Rationale: Repeatability is assessed by performing a minimum of six replicate measurements at 100% of the test concentration. Intermediate precision is evaluated by having a different analyst perform the same experiment on a different day. The results are reported as the relative standard deviation (RSD), which should typically be not more than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Rationale: LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be precise and accurate, which should be demonstrated experimentally.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]
-
Experimental Rationale: During development, the effect of small changes in parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) are evaluated. This provides an indication of the method's reliability during normal usage.[14]
Example Experimental Protocols
The following are illustrative protocols. The exact conditions would need to be optimized during method development.
Protocol 1: HPLC-UV Method for Assay of this compound
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (based on the thiazole chromophore).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile). Prepare working standards by dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS/MS Method for Impurity Profiling
-
Instrumentation: LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Column: Reversed-phase C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimized for separation of potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI, given the presence of the primary amine.
-
MS/MS Transitions: Monitor for the parent ion of this compound and potential impurities.
Caption: Decision workflow for selecting an analytical method.
Summary and Conclusion
The validation of analytical methods for this compound is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. A thorough understanding of the regulatory guidelines, particularly ICH Q2(R2), is essential.[3][4] The choice of analytical technique must be justified based on the intended purpose, with HPLC-UV serving as a robust method for routine quantification and LC-MS/MS providing the necessary sensitivity and specificity for impurity profiling.[10][11] By following a systematic and scientifically sound validation process, researchers and drug developers can ensure the generation of reliable and defensible analytical data, ultimately facilitating a smoother regulatory approval process.[17]
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A Researcher's Guide to Bioisosteric Replacement of the 2-Aminothiazole Ring: A Comparative Analysis
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its presence in a multitude of clinically successful drugs, including the kinase inhibitor Dasatinib and the anti-inflammatory Meloxicam.[1][2] Its utility stems from its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with various biological targets.[3] However, the 2-aminothiazole ring is not without its liabilities. It has been flagged as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolite formation and subsequent toxicity.[1] Furthermore, compounds incorporating this moiety can suffer from poor physicochemical properties, such as low aqueous solubility, which can hinder drug development.[4][5]
This guide provides an in-depth comparative analysis of common and emerging bioisosteric replacements for the 2-aminothiazole ring. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their quest to design safer and more effective therapeutic agents.
The Rationale for Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group with another that possesses similar physical and chemical properties, is a powerful tool in drug design.[6] The goal is to modulate a molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetic profiles.[7][8] For the 2-aminothiazole ring, the primary motivations for seeking bioisosteric replacements are:
-
Mitigating Toxicity: To circumvent the metabolic liabilities associated with the thiazole ring.[1]
-
Improving Physicochemical Properties: To enhance aqueous solubility, modulate lipophilicity (logP/logD), and improve membrane permeability.[4][5]
-
Enhancing Pharmacological Activity: To fine-tune binding interactions with the target protein, potentially increasing potency and selectivity.
-
Exploring Novel Chemical Space: To generate new intellectual property and discover compounds with unique pharmacological profiles.
Key Bioisosteric Replacements: A Comparative Analysis
Here, we compare several key bioisosteric replacements for the 2-aminothiazole ring, focusing on their synthesis, and their impact on physicochemical and pharmacological properties.
The 2-Aminooxazole Ring: A Classic Replacement for Improved Physicochemical Properties
The replacement of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to give a 2-aminooxazole is a classic bioisosteric switch. This seemingly subtle change can have a profound impact on a molecule's properties, primarily due to the higher electronegativity of oxygen compared to sulfur.
A compelling case study by Doležal et al. demonstrated the benefits of this replacement in a series of antimicrobial agents.[4][5] The researchers synthesized pairs of N-thiazolylcarboxamides and their corresponding N-oxazolylcarboxamide bioisosteres and compared their properties.
Synthesis:
The 2-aminooxazole core can be synthesized via the condensation of an α-bromoketone with urea, in contrast to the Hantzsch synthesis of 2-aminothiazoles which uses thiourea.[9]
Physicochemical Properties:
The isosteric replacement of thiazole with oxazole led to a significant decrease in lipophilicity and a substantial increase in aqueous solubility.[4][5]
| Property | 2-Aminothiazole Derivative (15a) | 2-Aminooxazole Derivative (15b) | Fold Change | Reference |
| log k'w (Lipophilicity) | 2.82 | 1.83 | ~9.8-fold decrease | [4][5] |
| Aqueous Solubility (µM) | 2.4 | 142 | ~59-fold increase | [4][5] |
Pharmacological Activity:
Impressively, the improved physicochemical properties of the 2-aminooxazole derivatives did not come at the cost of biological activity. In fact, in many cases, the antimicrobial activity was retained or even enhanced, particularly against Mycobacterium tuberculosis.[4][5]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 15a (Thiazole) | M. tuberculosis H37Ra | 6.25 | [4][5] |
| 15b (Oxazole) | M. tuberculosis H37Ra | 6.25 | [4][5] |
| 11a (Thiazole) | M. tuberculosis H37Ra | 7.81 | [4][5] |
| 11b (Oxazole) | M. tuberculosis H37Ra | 3.91 | [4][5] |
This case study powerfully illustrates how a well-chosen bioisosteric replacement can overcome key drug development hurdles like poor solubility while maintaining or improving the desired therapeutic effect.
Six-Membered Heterocycles: 2-Aminopyridine and 2-Aminopyrimidine
Replacing the five-membered 2-aminothiazole ring with a six-membered heterocycle like 2-aminopyridine or 2-aminopyrimidine represents a non-classical bioisosteric approach. These replacements can significantly alter the geometry and electronic properties of the scaffold, offering opportunities to modulate target binding and pharmacokinetic properties.
Synthesis:
-
2-Aminopyridines: Can be synthesized through various methods, including the Chichibabin reaction or, more modernly, from pyridine N-oxides.[10]
-
2-Aminopyrimidines: Are often prepared by the condensation of a β-ketoester with guanidine.[1]
Comparative Studies:
A study by Iqbal et al. synthesized and evaluated amino acid conjugates of both 2-aminothiazole and 2-aminopyridine as potential anticancer agents.[11][12] Their findings suggest that both scaffolds can serve as effective platforms for the development of cytotoxic agents.
While direct, side-by-side comparisons of physicochemical properties in a single study are less common, the introduction of a nitrogen atom in the pyridine or pyrimidine ring generally leads to an increase in polarity and potential for improved solubility compared to a phenyl ring, a principle that can be extended to the thiazole comparison.
Pharmacological Activity:
In the aforementioned anticancer study, derivatives from both the 2-aminothiazole and 2-aminopyridine series showed potent activity against ovarian cancer cell lines, with one of the most active compounds being a 2-aminothiazole derivative (S3c).[11][12]
| Compound | Cell Line | IC50 (µM) | Reference |
| S3c (Thiazole) | A2780 (Ovarian Cancer) | 15.57 | [11][12] |
| S3c (Thiazole) | A2780CISR (Cisplatin-Resistant) | 11.52 | [11][12] |
| S6c (Pyridine) | A2780 (Ovarian Cancer) | 26.01 | [11][12] |
| S6c (Pyridine) | A2780CISR (Cisplatin-Resistant) | 18.04 | [11][12] |
This highlights that the choice between these scaffolds may be highly dependent on the specific target and the overall structure of the molecule.
Case Study: Bioisosterism in Kinase Inhibitors
The 2-aminothiazole moiety is a key feature in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase. Dasatinib, a potent inhibitor of Src and Abl kinases, is a prime example.[13]
Src Kinase Signaling Pathway
dot graph "Src_Kinase_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Src Kinase Signaling Pathway
ALK Signaling Pathway in Cancer
dot graph "ALK_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} ALK Signaling Pathway in Cancer
Experimental Protocols
To aid researchers in the practical application of these concepts, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Aminooxazole Derivatives (General Procedure)
This protocol is adapted from the work of Doležal et al.[9]
-
To a solution of the appropriate α-bromoacetophenone (1.0 eq) in acetonitrile or DMF, add urea (10.0 eq). The choice of solvent and excess of urea are critical for driving the reaction to completion.
-
Heat the reaction mixture at reflux for 16 hours or at 120 °C for 2 hours. Reaction progress should be monitored by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water. This will precipitate the product and dissolve excess urea.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of compounds.[6][8]
dot graph "PAMPA_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} PAMPA Experimental Workflow
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a typical procedure to assess a compound's susceptibility to phase I metabolism.[15][16]
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Add the test compound (final concentration typically 1 µM) to the microsomal suspension and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining compound versus time.
Conclusion
The 2-aminothiazole ring, while a valuable scaffold, presents challenges that can be effectively addressed through bioisosteric replacement. The 2-aminooxazole ring stands out as a particularly effective replacement for improving physicochemical properties like solubility without compromising, and in some cases enhancing, biological activity. Six-membered heterocycles such as 2-aminopyridine and 2-aminopyrimidine offer alternative geometries and electronic profiles that can be exploited to fine-tune pharmacological properties.
The choice of a bioisostere is not a one-size-fits-all solution. It requires a deep understanding of the structure-activity and structure-property relationships of the chemical series . By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in the design of next-generation therapeutics, ultimately leading to safer and more effective medicines.
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- Xiong, H., & Hoye, A. T. (2021). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Synlett, 32(11), 1133-1138.
- Zask, A., Kaplan, J., & Yamarone, C. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
- Zitko, J., & Doležal, M. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules, 15(12), 8829–8841.
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Efficacy of 2-(Aminomethyl)thiazole-5-carboxylic acid derivatives compared to dasatinib
While direct comparative data is limited, the available evidence indicates that while Dasatinib excels in contexts dependent on its specific target profile (e.g., BCR-ABL-driven leukemias), novel 2-aminothiazole derivatives can be engineered to exhibit superior potency against other specific kinases. The key takeaway for drug development professionals is the importance of aligning the inhibitor's selectivity profile with the target vulnerabilities of the specific cancer being studied. Future research should focus on head-to-head preclinical studies, including in vivo xenograft models, to more definitively establish the comparative efficacy and therapeutic potential of these emerging compounds against established drugs like Dasatinib. [16][17]
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Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]
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Luo, J., & Fu, Y. (2022). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Pharmacology & Translational Science. [Link]
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Billich, A., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Li, Y., et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology. [Link]
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Winiarska, M., et al. (2018). In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. International Journal of Oncology. [Link]
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Misra, R. N., et al. (2004). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
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Wityak, J., et al. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Sen, B., et al. (2021). The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. Journal of Biological Chemistry. [Link]
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Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters. [Link]
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A Spectroscopic Comparison of 2-(Aminomethyl)thiazole-5-carboxylic Acid and its Esters: A Guide for Researchers
This guide provides an in-depth spectroscopic comparison of 2-(aminomethyl)thiazole-5-carboxylic acid and its ester derivatives. As foundational building blocks in medicinal chemistry and drug development, the precise characterization of these molecules is paramount.[1][2] The conversion of the carboxylic acid to an ester is a common prodrug strategy or a necessary step in synthetic routes, making the ability to definitively distinguish between these structures essential. We will explore the key differentiating features in Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by validated experimental protocols.
Molecular Structure and its Spectroscopic Implications
The primary difference between this compound and its esters lies in the functional group at the C5 position of the thiazole ring. The carboxylic acid contains a hydroxyl (-OH) group bonded to the carbonyl carbon, whereas an ester contains an alkoxy (-OR) group. This seemingly small change has profound effects on the molecule's electronic properties, hydrogen bonding capability, and fragmentation patterns, leading to distinct spectroscopic signatures.
The acidic proton of the carboxyl group is a key handle for spectroscopic differentiation. Its presence or absence fundamentally alters the FT-IR and ¹H NMR spectra. In contrast, the core structure, including the aminomethyl group at C2 and the thiazole ring proton at C4, provides a common framework for comparison.
Caption: Key structural differences between the parent acid and its ethyl ester.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful first-pass technique for distinguishing between a carboxylic acid and an ester by probing their characteristic vibrational modes.
Theoretical Basis & Comparative Analysis
The most telling difference is the presence of the O-H bond in the carboxylic acid. The O-H stretching vibration in a carboxylic acid appears as a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[3] This exceptional broadness is due to strong intermolecular hydrogen bonding, which creates a continuum of bond energies.[3] This band is completely absent in the ester spectrum.
The second key diagnostic is the position of the carbonyl (C=O) stretching band.
-
Carboxylic Acid: The C=O stretch typically appears in the range of 1760-1690 cm⁻¹.[3] Hydrogen bonding weakens the double bond, shifting the absorption to a lower wavenumber.
-
Ester: The C=O stretch is found at a higher wavenumber, generally between 1750-1735 cm⁻¹.[4][5] The absence of hydrogen bonding results in a stronger, more isolated C=O double bond, which requires more energy to vibrate.[4]
-
C-O Stretches: Esters also display two distinct C-O stretching bands between 1300 and 1000 cm⁻¹, which are typically stronger and more defined than in carboxylic acids.[4][6]
| Vibrational Mode | This compound | Ethyl 2-(Aminomethyl)thiazole-5-carboxylate | Rationale for Difference |
| O-H Stretch | Very broad, strong band at 3300-2500 cm⁻¹ | Absent | Presence of the carboxylic acid -OH group.[3] |
| C=O Stretch | ~1710 cm⁻¹ (broadened) | ~1740 cm⁻¹ (sharp) | Hydrogen bonding in the acid weakens the C=O bond, lowering its frequency.[4][5] |
| C-O Stretch | ~1300 cm⁻¹ | Two strong bands (~1250 cm⁻¹, ~1100 cm⁻¹) | Esters have distinct C-C(=O)-O and O-C-C stretching modes.[6] |
| N-H Stretch (Amine) | ~3400-3300 cm⁻¹ (two bands for primary amine) | ~3400-3300 cm⁻¹ (two bands for primary amine) | The aminomethyl group is common to both structures. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal. No further preparation is typically needed.
-
Instrument Setup:
-
Spectrometer: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument background.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically perform a background subtraction. Analyze the resulting spectrum for the key vibrational bands outlined in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, allowing for unambiguous differentiation through the analysis of proton and carbon environments.
¹H NMR Spectroscopy: The Disappearing Proton
The most definitive change in the ¹H NMR spectrum upon esterification is the loss of the acidic carboxylic acid proton.
-
Carboxylic Acid: The -COOH proton is highly deshielded and appears as a broad singlet far downfield, typically between 10-12 ppm.[7] Its broadness is due to hydrogen bonding and chemical exchange.
-
Ester: This signal is absent. In its place, new signals corresponding to the alkyl group of the ester appear. For an ethyl ester, this would be a quartet around 4.2 ppm (for the -OCH₂- protons) and a triplet around 1.3 ppm (for the -CH₃ protons).
The chemical shifts of the protons on the thiazole ring and the aminomethyl group will also experience slight shifts due to the change in the electronic nature of the C5 substituent, but the disappearance of the acid proton and appearance of the ester protons are the primary diagnostic features.
¹³C NMR Spectroscopy: Subtle Shifts in the Carbonyl
The ¹³C NMR spectra show more subtle, yet consistent, differences.
-
Carbonyl Carbon: The carbonyl carbon for both the acid and the ester appears in a similar deshielded region of the spectrum (160-185 ppm).[7][8] Often, the ester carbonyl is slightly upfield (less deshielded) compared to the acid.
-
Ester Alkyl Carbons: The ester will show additional signals in the aliphatic region for the alkoxy group carbons (e.g., ~60 ppm for the -OCH₂- and ~14 ppm for the -CH₃ of an ethyl ester).[9]
| Nucleus | Position | This compound (DMSO-d₆) | Ethyl 2-(Aminomethyl)thiazole-5-carboxylate (CDCl₃) | Rationale for Difference |
| ¹H | -COOH | ~11-12 ppm (broad singlet) | Absent | Loss of the acidic proton.[7] |
| ¹H | -CH₂NH₂ | ~4.0 ppm (singlet) | ~3.9 ppm (singlet) | Minor shift due to changed electronic environment. |
| ¹H | Thiazole C4-H | ~8.0 ppm (singlet) | ~7.9 ppm (singlet) | Minor shift due to changed electronic environment.[10] |
| ¹H | -NH₂ | Variable, broad | Variable, broad | Exchangeable protons. |
| ¹H | -OCH₂CH₃ | Absent | ~4.2 ppm (quartet) | New signal from the ethyl ester group. |
| ¹H | -OCH₂CH₃ | Absent | ~1.3 ppm (triplet) | New signal from the ethyl ester group. |
| ¹³C | C=O | ~165 ppm | ~162 ppm | Carbonyl environment is slightly different.[8] |
| ¹³C | Thiazole Carbons | ~170, 145, 125 ppm | ~168, 148, 120 ppm | Minor shifts due to changed electronic environment. |
| ¹³C | -CH₂NH₂ | ~45 ppm | ~45 ppm | Largely unaffected. |
| ¹³C | -OCH₂CH₃ | Absent | ~61 ppm | New signal from the ethyl ester group. |
| ¹³C | -OCH₂CH₃ | Absent | ~14 ppm | New signal from the ethyl ester group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
Choice of Solvent: For the carboxylic acid, DMSO-d₆ is often preferred as it slows the exchange of the acidic -COOH and -NH₂ protons, making them more readily observable. For the less polar ester, CDCl₃ is a common choice.
-
-
Instrument Setup:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Experiments: Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments.
-
-
Data Acquisition (¹H):
-
Tune and shim the probe for the specific sample.
-
Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 8-16 scans.
-
-
Data Acquisition (¹³C):
-
Acquire the spectrum with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve good signal-to-noise (several hundred to thousands, depending on concentration).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry differentiates the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Theoretical Basis & Comparative Analysis
The most straightforward distinction is the molecular ion peak (M⁺). The ester will have a higher mass corresponding to the addition of the alkyl group and the loss of a hydrogen atom. For an ethyl ester (C₂H₅), this results in a net increase of 28 Da compared to the parent acid.
Fragmentation patterns can also be diagnostic. Under electron ionization (EI), both molecules may cleave at the bond between the thiazole ring and the carbonyl group.
-
Acylium Ion: A common fragmentation for carboxylic acid derivatives is the loss of the -OH or -OR group to form a stable acylium ion (thiazole-C=O⁺). This fragment would be common to both spectra at the same m/z.
-
Ester-Specific Fragmentation: Esters can undergo additional characteristic fragmentations, such as the loss of the alkoxy group as a radical (∙OR) or the loss of an alkene via McLafferty rearrangement if the alkyl chain is long enough.[11][12]
| Parameter | This compound | Ethyl 2-(Aminomethyl)thiazole-5-carboxylate | Rationale for Difference |
| Molecular Formula | C₅H₆N₂O₂S | C₇H₁₀N₂O₂S | Addition of C₂H₄ group. |
| Molecular Weight | 158.18 g/mol | 186.23 g/mol | The ester has a higher mass. |
| [M+H]⁺ (ESI) | m/z 159 | m/z 187 | Reflects the different molecular weights. |
| Key Fragments (EI) | m/z 141 (Loss of OH), m/z 113 (Loss of COOH) | m/z 141 (Loss of OEt), m/z 113 (Loss of COOEt) | Acylium ion fragment is common, but other fragments differ.[11] |
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode.
-
Instrument Setup:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (capillary voltage, gas flow, temperature) to achieve a stable signal.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value to the expected theoretical mass for each compound.
Integrated Spectroscopic Workflow
A logical workflow ensures efficient and conclusive characterization of the target compound.
Caption: Recommended workflow for spectroscopic differentiation.
References
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- Scribd. IR Spectra: Acids, Alcohols, Esters.
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ResearchGate. -The 1 H-NMR chemical shifts of some prepared imidazothiazoles derivatives. Available at: [Link]
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ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available at: [Link]
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ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]
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PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available at: [Link]
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Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
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ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]
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National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]
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NISCAIR Online Periodicals Repository. Density functional theory and FTIR spectroscopic study of carboxyl group. Available at: [Link]
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ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]
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MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]
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PubMed. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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TutorChase. What are the common fragments in mass spectrometry for esters?. Available at: [Link]
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ResearchGate. Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. Available at: [Link]
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ResearchGate. reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Available at: [Link]
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-
PubMed. Electron ionization-induced mass spectral study of 5-methylenecarboxy (5-methylenecarbonylalkoxy)-2-thio-(2-alkoxycarbonylalkylthio)uracils and 3-oxothiazolo-[3,2-a]. Available at: [Link]
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ScienceDirect. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Available at: [Link]
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MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-(Aminomethyl)thiazole-5-carboxylic Acid: A Comparative Benchmarking Study
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(Aminomethyl)thiazole-5-carboxylic Acid
This compound is a vital heterocyclic building block in medicinal chemistry. Its rigid thiazole core, coupled with the primary amine and carboxylic acid functionalities, offers a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. The thiazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable metabolic profile. The aminomethyl and carboxylic acid groups provide key handles for molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides an in-depth, comparative analysis of three distinct synthetic routes to this important molecule. We will establish a benchmark synthesis based on a modified Hantzsch thiazole synthesis and compare it against two alternative strategies: a bromination-amination approach and a nitrile reduction pathway. This analysis will focus on key performance indicators, including yield, purity, scalability, and safety, providing the reader with the critical information needed to select the most appropriate method for their specific research and development needs.
Benchmark Synthesis: A Modified Hantzsch Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry.[1][2] Its enduring appeal lies in its reliability and versatility. For the synthesis of this compound, we propose a benchmark route that adapts this classic transformation by utilizing a protected amino acid-derived thioamide. This approach offers a convergent and efficient pathway to the target molecule.
Rationale Behind the Benchmark Route
This synthetic strategy is predicated on the following key principles:
-
Convergent Synthesis: The core thiazole ring is constructed from two readily accessible fragments, allowing for the rapid assembly of the key scaffold.
-
Use of Protecting Groups: The Boc (tert-butyloxycarbonyl) group is employed to protect the primary amine of glycine. This is a crucial step to prevent unwanted side reactions during the thioamidation and cyclization steps. The Boc group is stable under the reaction conditions and can be readily removed under acidic conditions in the final step.
-
Regiocontrolled Cyclization: The reaction between the thioamide and ethyl bromopyruvate is highly regioselective, ensuring the formation of the desired 2,5-disubstituted thiazole isomer.
Experimental Protocol: Benchmark Synthesis
This multi-step synthesis involves the preparation of the Boc-protected thioamide, followed by the Hantzsch cyclization, and concluding with ester hydrolysis and deprotection.
Step 1: Synthesis of tert-butyl (2-amino-2-thioxoethyl)carbamate (Boc-glycine thioamide)
-
Reaction: Boc-glycine is converted to its corresponding thioamide using Lawesson's reagent.
-
Procedure:
-
To a solution of Boc-glycine (1 equivalent) in anhydrous tetrahydrofuran (THF), add Lawesson's reagent (0.55 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Boc-glycine thioamide.
-
Step 2: Synthesis of Ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-5-carboxylate
-
Reaction: Hantzsch thiazole synthesis via the cyclization of Boc-glycine thioamide with ethyl bromopyruvate. A similar reaction has been reported to proceed in high yield.[3]
-
Procedure:
-
Dissolve Boc-glycine thioamide (1 equivalent) in ethanol.
-
Add ethyl bromopyruvate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ethyl ester.
-
Step 3: Synthesis of this compound
-
Reaction: One-pot hydrolysis of the ethyl ester and removal of the Boc protecting group.
-
Procedure:
-
Dissolve the ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-5-carboxylate in a mixture of methanol and water.
-
Add an excess of lithium hydroxide monohydrate and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC.
-
Once the hydrolysis is complete, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Stir the mixture at room temperature for 2-4 hours to effect the deprotection of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or ion-exchange chromatography to yield this compound hydrochloride.
-
Alternative Synthetic Routes: A Comparative Overview
While the benchmark Hantzsch approach is robust, alternative synthetic strategies may offer advantages in specific contexts. Here, we explore two such alternatives.
Alternative Route A: Bromination and Amination of a 2-Methylthiazole Precursor
This route commences with a pre-formed 2-methylthiazole-5-carboxylate and introduces the aminomethyl group through a two-step sequence of benzylic bromination followed by nucleophilic substitution.
Rationale:
-
Late-Stage Functionalization: This approach allows for the introduction of the amine functionality at a later stage of the synthesis, which can be advantageous if the starting 2-methylthiazole is readily available.
-
Multiple Amination Strategies: The intermediate 2-(bromomethyl)thiazole can be converted to the desired amine via several methods, including the Gabriel synthesis or displacement with azide followed by reduction, offering flexibility in the choice of reagents and conditions.
Experimental Protocol: Alternative Route A
Step 1: Synthesis of Ethyl 2-methylthiazole-5-carboxylate
-
Reaction: A Hantzsch-type condensation of thioacetamide with ethyl 2-chloroacetoacetate.
-
Procedure: A one-pot procedure for this transformation has been reported with good yields.[4]
Step 2: Synthesis of Ethyl 2-(bromomethyl)thiazole-5-carboxylate
-
Reaction: Free-radical bromination of the 2-methyl group using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). It is crucial to control the reaction conditions to favor benzylic bromination over ring bromination.[5]
-
Procedure:
-
Dissolve ethyl 2-methylthiazole-5-carboxylate in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Step 3A: Synthesis of Ethyl 2-(aminomethyl)thiazole-5-carboxylate via Gabriel Synthesis
-
Reaction: Nucleophilic substitution of the bromide with potassium phthalimide, followed by hydrazinolysis.
-
Procedure:
-
To a solution of ethyl 2-(bromomethyl)thiazole-5-carboxylate in dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).
-
Heat the mixture to 80-100 °C for several hours.
-
Cool the reaction mixture and pour it into water to precipitate the phthalimide adduct.
-
Filter and dry the solid.
-
Dissolve the phthalimide adduct in ethanol and add hydrazine hydrate (2-4 equivalents).
-
Reflux the mixture for 2-4 hours.
-
Cool the mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate to obtain the crude amine.
-
Step 3B: Synthesis of Ethyl 2-(aminomethyl)thiazole-5-carboxylate via Azide Reduction
-
Reaction: Displacement of the bromide with sodium azide, followed by reduction of the resulting azide.
-
Procedure:
-
Dissolve ethyl 2-(bromomethyl)thiazole-5-carboxylate in a solvent such as DMF or acetone.
-
Add sodium azide (1.2 equivalents) and stir the mixture at room temperature until the reaction is complete.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to obtain the crude azide.
-
Dissolve the crude azide in methanol and add a catalyst such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the desired amine.
-
Step 4: Hydrolysis to this compound
-
Reaction: Basic hydrolysis of the ethyl ester.
-
Procedure: Follow a similar procedure to Step 3 of the Benchmark Synthesis.
Alternative Route B: Reduction of a 2-Cyanothiazole Precursor
This strategy involves the synthesis of a 2-cyanothiazole-5-carboxylate intermediate, which is then reduced to the primary amine.
Rationale:
-
Direct Introduction of a Nitrogen Functionality: The cyano group serves as a direct precursor to the aminomethyl group.
-
Versatility of Nitrile Reduction: A variety of reducing agents can be employed for the conversion of the nitrile to the amine, offering flexibility in reaction conditions.
Experimental Protocol: Alternative Route B
Step 1: Synthesis of Ethyl 2-cyanothiazole-5-carboxylate
-
Reaction: This intermediate can be synthesized from ethyl 2-aminothiazole-5-carboxylate via a Sandmeyer-type reaction.
-
Procedure:
-
Diazotize ethyl 2-aminothiazole-5-carboxylate using sodium nitrite in the presence of a strong acid (e.g., HBF4).
-
React the resulting diazonium salt with a cyanide source, such as copper(I) cyanide, to install the cyano group.
-
Step 2: Synthesis of Ethyl 2-(aminomethyl)thiazole-5-carboxylate
-
Reaction: Catalytic hydrogenation of the nitrile.
-
Procedure:
-
Dissolve ethyl 2-cyanothiazole-5-carboxylate in a suitable solvent like ethanol or methanol.
-
Add a catalyst such as Raney nickel or palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere at elevated pressure.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the catalyst and concentrate the filtrate to obtain the desired amine.
-
Step 3: Hydrolysis to this compound
-
Reaction: Basic hydrolysis of the ethyl ester.
-
Procedure: Follow a similar procedure to Step 3 of the Benchmark Synthesis.
Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route depends on a variety of factors, including the desired scale of production, cost of starting materials, and safety considerations. The following table provides a comparative summary of the three routes discussed.
| Feature | Benchmark: Modified Hantzsch Synthesis | Alternative A: Bromination-Amination | Alternative B: Nitrile Reduction |
| Overall Yield | Potentially high, with a reported 95% yield for a similar cyclization step.[3] | Moderate, dependent on the selectivity of bromination and efficiency of amination. | Moderate, dependent on the efficiency of the Sandmeyer and reduction steps. |
| Number of Steps | 3 steps from Boc-glycine. | 4 steps from a pre-formed 2-methylthiazole ester. | 3 steps from a pre-formed 2-aminothiazole ester. |
| Starting Materials | Boc-glycine, Lawesson's reagent, ethyl bromopyruvate. | Ethyl 2-methylthiazole-5-carboxylate, NBS, amination reagent. | Ethyl 2-aminothiazole-5-carboxylate, sodium nitrite, cyanide source. |
| Key Challenges | Handling of Lawesson's reagent and ethyl bromopyruvate. | Achieving selective benzylic bromination; handling of phthalimide or azide. | Handling of toxic cyanide reagents and high-pressure hydrogenation. |
| Scalability | Good, with potential for process optimization. | Moderate, selectivity of bromination may be an issue on a larger scale. | Moderate, use of cyanide and high-pressure hydrogenation may pose challenges. |
| Safety Concerns | Lawesson's reagent is toxic and moisture-sensitive.[5][6][7][8][9] Ethyl bromopyruvate is a lachrymator and toxic.[10][11][12][13] | NBS is a corrosive solid. Sodium azide is highly toxic and explosive.[4][14][15][16][17] Phthalimide can be an irritant.[1][18][19][20] | Cyanide salts are extremely toxic. High-pressure hydrogenation requires specialized equipment. |
| Advantages | Convergent, high-yielding, and well-established chemistry. | Late-stage functionalization, flexibility in amination method. | Direct conversion of an amino group to an aminomethyl group via a nitrile. |
| Disadvantages | Use of a protecting group adds a step. | Potential for side reactions during bromination. | Use of highly toxic reagents and specialized equipment. |
Conclusion and Recommendations
For most laboratory-scale and early-stage process development applications, the Benchmark Modified Hantzsch Synthesis is recommended as the most robust and efficient route for the preparation of this compound. Its convergent nature, high potential yields, and well-understood reaction mechanism provide a reliable pathway to the target molecule.
Alternative Route A (Bromination-Amination) may be a viable option if a suitable 2-methylthiazole precursor is readily and economically available. The choice between the Gabriel synthesis and the azide reduction method will depend on the specific laboratory capabilities and safety protocols in place, with the azide route often being more straightforward in terms of workup.
Alternative Route B (Nitrile Reduction) is the least favorable of the three routes due to the significant safety hazards associated with the use of cyanide reagents and the requirement for high-pressure hydrogenation equipment. This route should only be considered in laboratories specifically equipped to handle such hazardous materials and processes.
Ultimately, the selection of a synthetic route is a multi-faceted decision that requires careful consideration of the specific project goals, available resources, and safety infrastructure. This guide provides the foundational knowledge and comparative data to enable an informed and strategic choice.
References
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Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). Retrieved January 17, 2026, from [Link]
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Lab Safety Guideline: Sodium Azide. (n.d.). University of Tennessee Health Science Center. Retrieved January 17, 2026, from [Link]
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Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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Laboratory chemical safety summary: sodium azide. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Material Safety Data Sheet - Lawesson's Reagent, 99%. (n.d.). Cole-Parmer. Retrieved January 17, 2026, from [Link]
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Course of bromination of thiazole and 2-methylthiazole. (1986, November 30). OSTI.GOV. Retrieved January 17, 2026, from [Link]
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LAWESSON'S REAGENT FOR SYNTHESIS MSDS CAS-No. (2019, October 1). Loba Chemie. Retrieved January 17, 2026, from [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025, January 3). EXCLI Journal. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Aminomethyl)thiazole-5-carboxylic Acid and Related Compounds
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(Aminomethyl)thiazole-5-carboxylic acid. As a Senior Application Scientist, this document is designed to provide drug development professionals and laboratory researchers with the essential safety and logistical information needed to manage this chemical waste stream responsibly, ensuring both personal safety and environmental compliance. The protocols herein are grounded in established safety principles and regulatory standards.
Disclaimer: Specific safety data for this compound is limited. Therefore, this guidance is synthesized from the safety profiles of closely related structural analogs, including 2-Aminothiazole-5-carboxylic acid and other aminothiazole derivatives. It is imperative to treat this compound with the caution afforded to its hazardous analogs.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. Analogs of this compound are classified as hazardous, necessitating a stringent disposal protocol. The primary directive is that this compound must be treated as hazardous chemical waste .
Key Hazards:
-
Acute Oral Toxicity: Related compounds are classified as harmful or toxic if swallowed[1][2].
-
Irritation: It is presumed to cause serious eye irritation, skin irritation, and respiratory irritation upon inhalation of dust particles[1][3].
-
Environmental Toxicity: Some thiazole derivatives are very toxic to aquatic life with long-lasting effects, making containment and prevention of environmental release a top priority[2].
Hazard Summary Table
The following table summarizes the anticipated hazard classifications based on data from analogous compounds.
| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | ☠️ / ❗️ | Danger / Warning | H301: Toxic if swallowed / H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | ❗️ | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | ❗️ | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗️ | Warning | H335: May cause respiratory irritation[1] |
Chemical Incompatibilities: To prevent dangerous reactions within a waste container, it is critical to segregate this waste stream. Do not mix this compound with:
Mixing with these substances can lead to uncontrolled exothermic reactions or the release of toxic gases, such as nitrogen oxides (NOx) and sulfur oxides (SOx)[3][4].
Core Disposal Principle: Segregate, Contain, and Transfer
The fundamental principle for disposing of this compound is that it must not be disposed of down the drain or in regular household garbage[5]. The only acceptable pathway is collection as hazardous waste for subsequent treatment by a licensed facility. This aligns with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7].
Your institution's Environmental Health and Safety (EHS) office is your primary resource and partner in this process[8][9]. They will provide approved waste containers and manage the final pickup and disposal logistics[10].
Standard Operating Procedure (SOP) for Routine Waste Collection
This protocol details the steps for collecting waste this compound generated during routine laboratory operations.
Methodology:
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE. This includes:
-
Designate a Waste Container:
-
Proper Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound"[13].
-
Include the date accumulation started.
-
-
Waste Accumulation:
-
Carefully transfer waste (e.g., contaminated weigh boats, paper, or residual solid) into the designated container using a funnel or spatula to avoid spillage.
-
Keep the container closed at all times except when adding waste[10].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[8][10]. This area should be away from incompatible materials.
-
-
Requesting Disposal:
Emergency Procedures: Spill Response
All spills, regardless of size, must be addressed promptly and safely[9]. The appropriate response depends on the scale of the spill and the preparedness of the laboratory personnel.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
Minor Spill Protocol (Small quantity, contained):
-
Alert: Immediately alert personnel in the vicinity[9].
-
Secure: Restrict access to the spill area. If the material is a dust, avoid creating airborne particles.
-
Protect: Wear required PPE: lab coat, safety goggles, and double nitrile gloves.
-
Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a suitable, labeled container for hazardous waste disposal[3][14]. Avoid breathing any dust[1].
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and EHS office of the incident.
Major Spill Protocol (Large quantity, uncontained, or any spill you are not comfortable handling):
-
Alert: Notify all personnel in the lab to evacuate. Activate a fire alarm if necessary to ensure building evacuation.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors or dust.
-
Call for Help: Contact your institution's EHS/Safety office and/or emergency services (e.g., 911) from a safe location[9]. Provide them with the chemical name, location, and approximate quantity of the spill.
-
Await Assistance: Do not re-enter the area. Wait for trained emergency responders[5].
References
-
MSDS of 2-aMinomethyl-thiazole-5-carbonitrile. Chem-Space. [Link]
-
Chemical Safety Guide. Missouri S&T Environmental Health and Safety. [Link]
-
2-Aminothiazole-5-carboxylic acid Product Information. Chemsrc. [Link]
-
Laboratory Safety Rules. Florida State University Department of Chemistry & Biochemistry. [Link]
-
Lab Safety Do's & Don'ts. University of California, Santa Barbara. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste Manual. University of Oklahoma Environmental Health and Safety Office. [Link]
-
Hazardous Waste Pharmaceuticals Rule. Environmental Protection Agency (EPA). [Link]
-
RCRA Hazardous Waste Drugs Subpart P. PharmWaste Technologies, Inc. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Listings. Environmental Protection Agency (EPA). [Link]
-
Quick Start Guide: Management of Hazardous Waste Pharmaceuticals. Environmental Protection Agency (EPA). [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Environmental Protection Agency (EPA). [Link]
-
Consolidated List of Lists. Environmental Protection Agency (EPA). [Link]
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- 14. capotchem.cn [capotchem.cn]
Comprehensive Safety and Handling Guide for 2-(Aminomethyl)thiazole-5-carboxylic acid
This guide provides essential, immediate safety and logistical information for the handling of 2-(Aminomethyl)thiazole-5-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. The following protocols are based on a synthesis of data from structurally similar compounds and established best practices for laboratory safety.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before beginning any work with this compound. Based on analogous compounds, the primary hazards are:
-
Eye Irritation: Direct contact can cause serious eye irritation.[1][3]
-
Skin Irritation: May cause skin irritation upon contact.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3][5]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier to exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields.[6] | Nitrile gloves.[1] | Laboratory coat.[1] | N95 respirator if there is a risk of dust from a damaged container.[1] |
| Weighing and Aliquoting (Solid) | Chemical splash goggles.[1][6] | Chemical-resistant nitrile gloves.[1] | Chemical-resistant lab coat.[1] | Work in a certified chemical fume hood is the primary engineering control.[7] |
| Solution Preparation and Handling | Chemical splash goggles and a face shield if there is a risk of splashing.[7] | Double-gloving with nitrile gloves or thicker, chemical-resistant gloves.[7] | Chemical-resistant lab coat or apron over a lab coat.[7] | Work in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles.[1] | Chemical-resistant nitrile gloves.[1] | Chemical-resistant lab coat.[1] | Not generally required if waste is properly contained. |
Causality of PPE Choices:
-
Eye and Face Protection: Thiazole derivatives are known to cause serious eye irritation.[1][7] Chemical splash goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers a secondary barrier for the entire face during higher-risk procedures.[7]
-
Hand Protection: Nitrile gloves offer good protection against a range of chemicals for short-term use.[7] For prolonged contact or when handling solutions, double-gloving or using thicker, chemical-resistant gloves minimizes the risk of permeation.[7]
-
Body Protection: A chemical-resistant laboratory coat protects the skin and personal clothing from accidental spills.[1][7] An apron provides an additional layer of protection for the torso.[7]
-
Respiratory Protection: The primary and most effective means of respiratory protection is the use of a certified chemical fume hood, which is an engineering control that removes airborne contaminants from the user's breathing zone.[7]
Step-by-Step Operational and Disposal Plans
Handling and Use Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly before putting on nitrile gloves.
-
-
Handling the Compound:
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
For solution preparation, slowly add the solid to the solvent to prevent splashing.
-
Keep all containers of the compound tightly closed when not in use.[8]
-
-
Doffing PPE:
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.[9]
-
Remove the laboratory coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, wipes, and pipette tips, should be considered contaminated waste.
-
Containerization: Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[5]
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole - Benchchem. (n.d.).
- Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol - Benchchem. (n.d.).
- Thiazole - Santa Cruz Biotechnology. (n.d.).
- The Role of Carbolic Acid in Chemistry Lab Safety Practices - Patsnap Eureka. (2025, July 22).
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.).
- Acid Handling. (n.d.).
- MSDS of 2-aMinomethyl-thiazole-5-carbonitrile. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 2 - SAFETY DATA SHEET. (2010, October 12).
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2018, May 11).
- 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride | Sigma-Aldrich. (n.d.).
- 2-(Aminomethyl)-1H-imidazole-5-carboxylic acid, 2-BOC protected - Apollo Scientific. (n.d.).
- Safe Storage. (n.d.).
- 2 - SAFETY DATA SHEET. (2010, March 29).
- Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3).
- SAFETY DATA SHEET - Spectrum Chemical. (2018, December 28).
- 2-Aminothiazole-5-carboxylic acid | CAS#:40283-46-3 | Chemsrc. (2025, August 26).
- Thiazole, 25g, Each - CP Lab Safety. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.ca [fishersci.ca]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
